3-Trifluoromethylbenzamidine hydrochloride
Description
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Properties
IUPAC Name |
3-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWQLKZLTWPEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369638 | |
| Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62980-03-4 | |
| Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Trifluoromethylbenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 3-Trifluoromethylbenzamidine hydrochloride. This compound is a key building block in medicinal chemistry and agrochemical research, valued for the unique characteristics imparted by its trifluoromethyl and amidine functional groups.
Core Chemical Properties
This compound is a white solid that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its chemical attributes are summarized below.
| Property | Value | Reference |
| CAS Number | 62980-03-4 | [1][2] |
| Molecular Formula | C₈H₇F₃N₂·HCl | [1][2] |
| Molecular Weight | 224.61 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage Conditions | 0-8 °C, dry, well-ventilated place | [1][3] |
Applications in Research and Development
This compound is a strategically important compound in drug discovery and development.[4] Its utility stems from the synergistic effects of its core functional groups:
-
Trifluoromethyl (CF₃) Group : This moiety is a hallmark of many successful pharmaceuticals. It enhances critical properties such as lipophilicity (the ability to dissolve in fats, oils, and lipids), metabolic stability, and the binding affinity of a molecule to its biological target.[1][4]
-
Amidine Functional Group : Known for its ability to form strong hydrogen bonds, the amidine group frequently interacts with the active sites of enzymes. It can act as a mimic of natural substrates, making it a powerful component in the design of enzyme inhibitors, particularly for proteases and kinases.[4]
This combination makes the compound a powerful scaffold for creating new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.[4] Its primary applications include:
-
Pharmaceutical Development : It is a key intermediate in synthesizing novel drugs, especially in the fields of oncology and infectious diseases.[1]
-
Biochemical Research : Used in studies of enzyme inhibition to provide insights into enzyme mechanisms and identify potential therapeutic targets.[1]
-
Agrochemical Chemistry : Explored for its potential in developing more effective and environmentally friendly pesticides and herbicides.[1]
The structural features of this compound make it an ideal starting material for creating extensive compound libraries to explore structure-activity relationships (SAR).[4]
Experimental Protocols: Synthesis
While specific, detailed protocols for the synthesis of this compound are proprietary, a general and plausible method can be derived from established chemical literature for benzamidine derivatives. The process typically involves a two-step reaction starting from the corresponding benzonitrile.
Objective: To synthesize this compound from 3-Trifluoromethylbenzonitrile.
Step 1: Formation of Benzamidoxime
-
Reaction: 3-Trifluoromethylbenzonitrile is reacted with hydroxylamine hydrochloride to form 3-Trifluoromethylbenzamidoxime.
-
Methodology:
-
Dissolve 3-Trifluoromethylbenzonitrile and hydroxylamine hydrochloride in a suitable solvent, such as 90% ethanol.
-
Add a base, like potassium carbonate, to the mixture and stir until gas evolution ceases.
-
Heat the reaction mixture (e.g., to 80°C) for a specified period (e.g., 1 hour) to ensure the reaction goes to completion.[5]
-
Remove the solvent under reduced pressure and cool the mixture to obtain the crude benzamidoxime product.
-
Step 2: Hydrogenation to Benzamidine and Salt Formation
-
Reaction: The intermediate 3-Trifluoromethylbenzamidoxime is reduced via catalytic hydrogenation to form 3-Trifluoromethylbenzamidine, which is then converted to its hydrochloride salt.
-
Methodology:
-
Dissolve the crude benzamidoxime in an appropriate solvent like ethanol.
-
Add a suitable hydrogenation catalyst (e.g., a supported nano-metal catalyst like Rhodium or Palladium).[5]
-
Introduce hydrogen gas into the reactor under pressure (e.g., 0.15 MPa) and react at room temperature for several hours.[5]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting free base can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired this compound salt.
-
The final product is then filtered, washed, and dried.
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side-shields, and a lab coat. If significant dust is present, a dust respirator is recommended.
-
Handling : Wash hands and any exposed skin thoroughly after handling.[3] Avoid breathing dust, fumes, or vapors.[3] Use only in a well-ventilated area.[3]
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[3]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen.[6]
-
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities : Avoid contact with strong oxidizing and reducing agents.[3]
This information is a summary. Always refer to the full Safety Data Sheet (SDS) before use.
Conclusion
This compound is a versatile and valuable compound for scientific research, particularly in the pharmaceutical and agrochemical sectors. Its unique molecular structure, combining the stability and lipophilicity of a trifluoromethyl group with the reactive potential of an amidine group, makes it an essential building block for designing novel, potent, and effective molecules. Proper handling and adherence to established synthesis protocols are crucial for its safe and successful application in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Trifluoromethyl-benzamidine HCl | CAS 62980-03-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. fishersci.com [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 3-Trifluoromethylbenzamidine Hydrochloride (CAS: 62980-03-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Trifluoromethylbenzamidine hydrochloride is a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research and development. The presence of the trifluoromethyl group imparts unique properties, including enhanced metabolic stability and increased binding affinity to biological targets, making it a valuable building block in the synthesis of novel therapeutic agents and other bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and known biological activities of this compound, serving as a vital resource for professionals in the field.
Physicochemical Properties
This compound is a white to off-white solid.[1] Its fundamental physicochemical properties are summarized in the table below. While a specific melting point for the 3-trifluoromethyl isomer is not widely reported in publicly available literature, the melting point of the isomeric 4-(Trifluoromethyl)benzamidine Hydrochloride is documented as 167°C, which can be considered an approximate reference.[2] Solubility data is not extensively available, but related compounds show solubility in solvents like methanol and DMSO.
| Property | Value | Source(s) |
| CAS Number | 62980-03-4 | [1][3] |
| Molecular Formula | C₈H₈ClF₃N₂ | [1][3] |
| Molecular Weight | 224.61 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Not available (Isomer: 167°C) | [2] |
| Solubility | Data not available | |
| Storage Conditions | Store at 2-8°C | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the Pinner reaction, starting from 3-(trifluoromethyl)benzonitrile. This classical method involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride, which is then converted to the corresponding benzamidine hydrochloride.
Experimental Protocol: Pinner Synthesis of this compound
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Anhydrous ethanol
-
Anhydrous hydrogen chloride gas
-
Anhydrous diethyl ether
Procedure:
-
A solution of 3-(trifluoromethyl)benzonitrile in anhydrous ethanol is cooled in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is stirred at room temperature for several hours until the formation of the imidate hydrochloride precipitate is complete.
-
The precipitate is filtered, washed with anhydrous diethyl ether, and dried under vacuum.
-
The resulting imidate hydrochloride is then treated with a solution of ammonia in ethanol to yield 3-Trifluoromethylbenzamidine, which is subsequently converted to its hydrochloride salt by treatment with ethereal HCl.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product in high purity.
Analytical Methodologies
The purity and identity of this compound can be assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound. The following is a general protocol that can be optimized for specific instrumentation and requirements.
Method Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the compound in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
References
3-Trifluoromethylbenzamidine Hydrochloride: A Technical Guide to its Mechanism of Action as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Trifluoromethylbenzamidine hydrochloride is a synthetic small molecule that belongs to the class of benzamidine-containing compounds, which are well-established as competitive inhibitors of serine proteases. The introduction of a trifluoromethyl group at the 3-position of the phenyl ring is anticipated to modulate its inhibitory potency and selectivity by altering its electronic properties and lipophilicity. While specific quantitative inhibitory constants for this compound are not extensively reported in publicly available literature, its mechanism of action can be inferred from the well-characterized interactions of benzamidine derivatives with trypsin-like serine proteases. This technical guide provides a detailed overview of the putative mechanism of action, relevant experimental protocols for its characterization, and a summary of quantitative data for the parent compound, benzamidine, to serve as a reference.
Core Mechanism of Action
This compound is predicted to act as a reversible, competitive inhibitor of trypsin-like serine proteases. This mechanism is predicated on the structural mimicry of the positively charged guanidinium group of arginine and lysine side chains, which are the natural substrates for these enzymes.
Key Interactions:
-
Amidinium Group: The protonated amidinium group (-C(=NH2+)NH2) of the molecule is the key pharmacophore. It forms strong ionic interactions and hydrogen bonds with the carboxylate side chain of the highly conserved aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases.
-
Aromatic Ring: The benzoyl moiety of the inhibitor engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket.
-
Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl (-CF3) group at the meta-position is expected to influence the pKa of the amidinium group and the overall electron distribution of the aromatic ring. This can impact the binding affinity and selectivity for different serine proteaces. Furthermore, the lipophilicity conferred by the -CF3 group may enhance interactions with hydrophobic regions of the binding pocket.
The binding of this compound to the active site of a serine protease physically occludes the entry of the natural substrate, thereby preventing catalysis.
Signaling Pathway and Logical Relationship
The following diagram illustrates the logical flow of competitive inhibition by this compound.
Quantitative Data
| Compound | Target Enzyme | Inhibition Constant (Ki) | Assay Conditions | Reference |
| Benzamidine | Trypsin | 19 µM | pH 8.1, 25°C | [1] |
| Benzamidine | Thrombin | 260 µM | pH 8.1, 25°C | [2] |
| Benzamidine | Plasmin | 350 µM | pH 7.4, 37°C | [2] |
| Benzamidine | Urokinase (huPA) | Requires >5-fold higher concentration than for huPA protease alone | pH 7.4 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.
Trypsin Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for determining trypsin inhibition.[1]
Objective: To determine the IC50 and/or Ki of this compound against porcine or bovine trypsin.
Materials:
-
Bovine or Porcine Trypsin (e.g., TPCK-treated)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (UV-transparent)
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare a stock solution of BAEE in the assay buffer.
-
Prepare a concentrated stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of trypsin solution to each well.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control well with buffer instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 25°C.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the BAEE substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 253 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
To determine the Ki for competitive inhibition, repeat the assay with multiple substrate concentrations and perform a Lineweaver-Burk or Dixon plot analysis.
-
Experimental Workflow: Trypsin Inhibition Assay
Urokinase-type Plasminogen Activator (uPA) Inhibition Assay (Fluorometric)
This protocol is based on commercially available uPA inhibitor screening kits and published methodologies.[4][5]
Objective: To determine the IC50 of this compound against human uPA.
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Fluorogenic uPA substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC))
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human uPA in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer.
-
Prepare a concentrated stock solution of this compound in DMSO and create a serial dilution series in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add a defined amount of human uPA to each well.
-
Add the different concentrations of this compound to the wells. Include an uninhibited control.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature, protected from light.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., λex = 350-380 nm / λem = 450-460 nm for AMC).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound is a promising candidate for the inhibition of trypsin-like serine proteases, acting through a competitive mechanism by targeting the S1 specificity pocket. The trifluoromethyl substituent is poised to enhance its inhibitory profile compared to the parent benzamidine molecule. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of its inhibitory activity and selectivity against a panel of serine proteases, which is essential for its further development in therapeutic and research applications. Further studies are warranted to elucidate its precise inhibitory constants and to explore its efficacy in more complex biological systems.
References
An In-depth Technical Guide to the Synthesis of 3-Trifluoromethylbenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Trifluoromethylbenzamidine hydrochloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development efforts in medicinal and materials chemistry.
Introduction
This compound is a valuable building block in organic synthesis, primarily due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and binding affinity of target molecules. Its synthesis is a critical process for obtaining high-purity material for further derivatization and incorporation into novel compounds. The most common and efficient pathway for its synthesis involves a two-step process: the formation of the precursor, 3-(trifluoromethyl)benzonitrile, followed by the Pinner reaction to yield the final product.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step reaction sequence starting from 3-bromobenzotrifluoride. The first step involves a cyanation reaction to produce 3-(trifluoromethyl)benzonitrile. The subsequent step is a Pinner reaction, where the nitrile is converted to the corresponding imidate, which is then treated with ammonia to form the desired amidine hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of 3-(trifluoromethyl)benzonitrile
This procedure details the cyanation of 3-bromobenzotrifluoride to yield the nitrile precursor.
Materials:
-
3-bromobenzotrifluoride
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Aqueous ferric chloride solution
-
Aqueous sodium cyanide solution
-
Diatomaceous earth
Procedure:
-
A mixture of 3-bromobenzotrifluoride (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF is heated to reflux (approximately 153 °C) for a specified period (e.g., 4-6 hours).
-
The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to approximately 70-80 °C.
-
Toluene is added, and the mixture is filtered through a pad of diatomaceous earth to remove solid byproducts.
-
The filtrate is washed with an aqueous solution of ferric chloride and sodium cyanide to remove any remaining copper salts.
-
The organic layer is then washed with water and brine.
-
The solvent is removed under reduced pressure to yield crude 3-(trifluoromethyl)benzonitrile.
-
The crude product is purified by vacuum distillation.
Step 2: Synthesis of this compound (Pinner Reaction)
This protocol describes the conversion of 3-(trifluoromethyl)benzonitrile to the final hydrochloride salt.
Materials:
-
3-(trifluoromethyl)benzonitrile
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (gas or solution in ethanol)
Procedure:
-
A solution of 3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous ethanol is cooled to 0 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution while maintaining the temperature at 0 °C. The reaction is typically continued until saturation or for a predetermined time.
-
The reaction mixture is then allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (e.g., 12-24 hours) to allow for the formation of the ethyl 3-trifluoromethylbenzimidate hydrochloride salt (Pinner salt), which may precipitate.
-
The precipitated Pinner salt is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
The isolated Pinner salt is then dissolved in cold anhydrous ethanol and treated with a solution of ammonia in ethanol or by bubbling anhydrous ammonia gas through the solution at 0 °C.
-
The reaction mixture is stirred at a low temperature for several hours.
-
The resulting precipitate of this compound is collected by filtration.
-
The product is washed with cold anhydrous diethyl ether and dried under vacuum to yield the final product as a white solid.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursor.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyanation | 3-bromobenzotrifluoride | CuCN | DMF | Reflux (~153) | 4-6 | ~61[1] |
| 2 | Pinner Reaction | 3-(trifluoromethyl)benzonitrile | Anhydrous HCl, Ammonia | Ethanol | 0 to RT | 12-24 | ~97 (analogous) |
Table 2: Spectroscopic Data for 3-(trifluoromethyl)benzonitrile
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.86-7.68 (m, 4H)[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2[2] |
| IR (neat, cm⁻¹) | ~2230 (C≡N stretch), characteristic C-F and aromatic C-H stretches. |
Table 3: Spectroscopic Data for this compound (Reference Data for Benzamidine Hydrochloride)
| Technique | Data |
| ¹H NMR (DMSO-d₆) | Aromatic protons expected in the range of δ 7.5-8.5 ppm. Amidine protons (NH₂) are expected as broad singlets, potentially in the range of δ 9.0-10.0 ppm. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons expected in the range of δ 125-135 ppm. The amidine carbon (C=N) is expected around δ 165 ppm. |
| IR (KBr, cm⁻¹) | Characteristic N-H stretching bands for the amidinium ion, C=N stretching, and C-F stretching vibrations. |
Note: Direct, peer-reviewed spectroscopic data for this compound is limited. The provided data for the final product is based on the expected chemical shifts and characteristic infrared absorption frequencies for similar benzamidine hydrochloride structures.
Conclusion
This technical guide outlines a reliable and high-yielding synthetic pathway to this compound. The two-step process, involving a copper-catalyzed cyanation followed by a Pinner reaction, provides a robust method for obtaining this important synthetic intermediate. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the fields of drug discovery and materials science, facilitating the efficient synthesis and further application of this versatile compound.
References
In-Depth Technical Guide: Solubility Profile of 3-Trifluoromethylbenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available solubility data for 3-Trifluoromethylbenzamidine hydrochloride (CAS: 62980-03-4), a key intermediate in pharmaceutical and agrochemical research. Due to the limited publicly available quantitative data, this document also outlines a comprehensive, standard experimental protocol for determining the solubility of such compounds, providing a framework for researchers to generate in-house data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 62980-03-4 | [1][2][3][4] |
| Molecular Formula | C₈H₈ClF₃N₂ | [1][2] |
| Molecular Weight | 224.61 g/mol | [1] |
| Appearance | White solid | [1] |
Quantitative Solubility Data
Currently, publicly accessible quantitative solubility data for this compound is scarce. A single data point has been identified, though the specific solvent was not explicitly stated, it is presumed to be water based on the context of the source.
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Solubility Classification |
| Unspecified (presumed Water) | 0.0277 | 0.000123 | Insoluble |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[5][6] This protocol is based on established methodologies for active pharmaceutical ingredients (APIs).[5][7][8][9]
Objective: To determine the concentration of this compound in a saturated solution at a specific temperature and pH.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, phosphate buffered saline (PBS) at various pH levels, Dimethyl Sulfoxide (DMSO), Methanol, Ethanol)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Calibrated analytical balance
-
pH meter
Procedure:
-
Preparation of Solvent Media: Prepare the desired solvents. For aqueous solutions, buffer to the target pH (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions) and verify with a pH meter.[8]
-
Addition of Excess Solute: Add an excess amount of this compound to a series of vials containing a known volume of the respective solvents. The presence of undissolved solid is crucial to ensure saturation.[5]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[9] Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached. The necessary time may need to be determined empirically by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant and filter it through a syringe filter. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.[5]
-
Quantification: Analyze the concentration of the dissolved this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Mandatory Visualizations
The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 62980-03-4 | 3841-7-01 | MDL MFCD00179830 | 3-(Trifluoromethyl)benzene-1-carboximidamide hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 3. 62980-03-4|3-Trifluoromethylbenzamidinehydrochloride|BLD Pharm [bldpharm.com]
- 4. 3-Trifluoromethylbenzamidine, HCl | CymitQuimica [cymitquimica.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. scielo.br [scielo.br]
Spectroscopic Characterization of 3-Trifluoromethylbenzamidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3-Trifluoromethylbenzamidine hydrochloride (CAS Number: 62980-03-4), a key building block in pharmaceutical and agrochemical research.[1][2] Due to its trifluoromethyl group and amidine functionality, this compound exhibits unique properties that are valuable in the synthesis of bioactive molecules.[1][2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Chemical Structure and Properties
-
Molecular Formula: C₈H₈ClF₃N₂
-
Molecular Weight: 224.61 g/mol [1]
-
Appearance: White solid[1]
-
Storage: 0-8 °C[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, which is a solid, solid-state NMR (ssNMR) or dissolution in a suitable deuterated solvent would be employed.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.0 - 9.5 | Broad singlet | 2H | -C(NH₂)₂⁺ |
| ~8.0 - 8.2 | Singlet | 1H | Aromatic C-H (H2) |
| ~7.8 - 8.0 | Doublet | 1H | Aromatic C-H (H4 or H6) |
| ~7.6 - 7.8 | Triplet | 1H | Aromatic C-H (H5) |
| ~7.5 - 7.7 | Doublet | 1H | Aromatic C-H (H6 or H4) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The protons of the amidinium group are expected to be broad due to quadrupole broadening and exchange. The aromatic protons will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring, with coupling constants (J) typically in the range of 7-8 Hz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | Amidinium carbon (-C(NH₂)₂⁺) |
| ~130 - 140 | Aromatic C-CF₃ (quartet due to C-F coupling) |
| ~120 - 135 | Aromatic C-H |
| ~122 (q, ¹JCF ≈ 272 Hz) | Trifluoromethyl carbon (-CF₃) |
Note: The carbon attached to the trifluoromethyl group will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a suitable technique for acquiring the IR spectrum of a solid powder.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3000 | Strong, Broad | N-H stretching (amidinium) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1680 - 1640 | Strong | C=N stretching (amidinium) |
| ~1600, ~1470 | Medium | Aromatic C=C stretching |
| 1300 - 1100 | Strong | C-F stretching (trifluoromethyl) |
| ~800 - 700 | Strong | Aromatic C-H bending (out-of-plane) |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a suitable method for the analysis of this polar, salt-like compound.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 189 | [M+H]⁺ of the free base (C₈H₇F₃N₂) |
| 172 | [M+H - NH₃]⁺ |
| 145 | [M+H - NH₃ - HCN]⁺ |
| 69 | [CF₃]⁺ |
Note: The molecular ion observed will be that of the free base after loss of HCl.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy (Solid-State)
-
Sample Preparation: The solid sample of this compound is packed into a zirconia rotor (typically 1.3 to 7 mm in diameter).
-
Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.
-
Data Acquisition:
-
The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.
-
For ¹H NMR, a simple pulse-acquire sequence can be used.
-
For ¹³C NMR, cross-polarization (CP) from protons is typically used to enhance the signal of the low-abundance ¹³C nuclei. High-power proton decoupling is applied during acquisition to remove ¹H-¹³C dipolar couplings.
-
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to an external standard (e.g., adamantane for ¹³C).
IR Spectroscopy (ATR-FTIR)
-
Sample Preparation: A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).[3][4]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.[5]
-
The sample is brought into firm contact with the crystal using a pressure clamp to ensure good contact.[4]
-
The sample spectrum is then recorded. The instrument measures the absorption of the evanescent wave that penetrates a short distance into the sample.[3]
-
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument or coupled with a liquid chromatography (LC) system.
-
Data Acquisition:
-
The sample solution is introduced into the ESI source at a constant flow rate.
-
A high voltage is applied to the tip of the capillary, causing the formation of a fine spray of charged droplets.
-
As the solvent evaporates, the analyte molecules are desolvated and become gas-phase ions.
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
-
Data Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. agilent.com [agilent.com]
- 4. jascoinc.com [jascoinc.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
3-Trifluoromethylbenzamidine Hydrochloride: A Technical Guide to Potential Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Benzamidine and its Derivatives as Enzyme Inhibitors
Benzamidine is a well-known competitive inhibitor of serine proteases, enzymes that cleave peptide bonds in proteins. The amidine group of benzamidine mimics the side chain of arginine, a common substrate residue for many serine proteases, allowing it to bind to the active site of these enzymes and block their catalytic activity. This inhibitory action makes benzamidine and its derivatives valuable tools in biochemical research and as starting points for the development of therapeutic agents.
The trifluoromethyl substituent on the benzene ring of 3-Trifluoromethylbenzamidine hydrochloride is expected to modulate its inhibitory potency and selectivity. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the benzamidine moiety, potentially altering its binding interactions with target enzymes.
Potential Biological Targets
Based on the known inhibitory profile of benzamidine and its analogs, the primary potential biological targets for this compound are serine proteases. Key enzymes within this family that are likely to be inhibited include:
-
Trypsin: A digestive enzyme that serves as a classic model for serine protease inhibition studies.
-
Plasmin: A crucial enzyme in the fibrinolytic system responsible for dissolving blood clots.
-
Thrombin: A key enzyme in the coagulation cascade.
-
Acrosin: A serine protease found in sperm that is essential for fertilization.
-
Other Trypsin-like Serine Proteases: This broad category includes enzymes involved in inflammation, immunity, and cancer progression.
Quantitative Data on Benzamidine Derivatives
While specific IC50 or Ki values for this compound are not available in the reviewed literature, the following table summarizes the inhibitory constants for the parent compound, benzamidine, against several serine proteases to provide a comparative baseline.
| Inhibitor | Target Enzyme | Ki (μM) | Inhibition Type |
| Benzamidine | Trypsin | 18 | Competitive |
| Benzamidine | Plasmin | 65 | Competitive |
| Benzamidine | Thrombin | 360 | Competitive |
| Benzamidine | Acrosin | 4.0 | Competitive |
Note: The above data is for the unsubstituted benzamidine and is provided for illustrative purposes. The inhibitory potency of this compound may vary.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against serine proteases.
General Serine Protease Inhibition Assay (Spectrophotometric)
This protocol describes a general method for measuring the inhibition of a serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Trypsin, Plasmin)
-
Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor solution to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate solution to each well.
-
Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified serine protease
-
This compound
-
ITC instrument
-
Appropriate buffer for both the enzyme and the inhibitor
Procedure:
-
Prepare a solution of the serine protease in the desired buffer and load it into the sample cell of the ITC instrument.
-
Prepare a solution of this compound in the same buffer and load it into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the inhibitor solution into the enzyme solution.
-
The heat change upon each injection is measured and recorded.
-
The resulting data is analyzed using the instrument's software to determine the binding affinity (Ka, which is the inverse of the dissociation constant, Kd), enthalpy change (ΔH), and stoichiometry of binding (n). The Ki can be derived from the Kd for competitive inhibitors.
Visualizations
Logical Workflow for Serine Protease Inhibition Assay
Signaling Pathway: Competitive Inhibition of a Serine Protease
Conclusion
This compound holds promise as a scaffold for the development of novel serine protease inhibitors. While direct experimental evidence for its inhibitory activity is currently limited in publicly accessible literature, its structural similarity to known inhibitors suggests that enzymes such as trypsin, plasmin, and thrombin are primary potential targets. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to investigate the biological activity of this compound and to unlock its full therapeutic potential. Further structure-activity relationship studies on a series of substituted benzamidines, including the 3-trifluoromethyl derivative, would be invaluable in elucidating the precise molecular determinants of inhibitory potency and selectivity.
References
3-Trifluoromethylbenzamidine Hydrochloride: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Trifluoromethylbenzamidine hydrochloride is a versatile building block in medicinal chemistry, recognized for its potential in the development of novel therapeutics. As a derivative of benzamidine, a well-established inhibitor of serine proteases, it offers a promising scaffold for the design of potent and selective enzyme inhibitors. The incorporation of a trifluoromethyl (CF₃) group is a key strategic modification in drug design, known to enhance crucial pharmacological properties. This technical guide provides an in-depth overview of the role of this compound in drug discovery, focusing on its mechanism of action, potential protein targets, relevant signaling pathways, and the experimental protocols required for its evaluation.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere for various functional groups and imparts several advantageous properties to a parent molecule, making it a valuable addition in drug discovery programs.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of drug candidates.
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, which can be fine-tuned to optimize interactions with biological targets.
-
Improved Binding Affinity: The CF₃ group can engage in favorable interactions with protein active sites, including hydrophobic interactions and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency.
Target Enzyme Classes: Serine Proteases
The benzamidine moiety is a well-characterized pharmacophore that mimics the side chain of arginine, a common substrate for many serine proteases. This allows benzamidine derivatives to act as competitive inhibitors by binding to the S1 specificity pocket of these enzymes. Key serine protease families that are potential targets for inhibitors derived from this compound include:
-
Trypsin-like Proteases: This family includes enzymes like trypsin, which plays a role in digestion, and other proteases involved in various physiological and pathological processes.
-
Thrombin: A crucial enzyme in the blood coagulation cascade, making it a prime target for anticoagulant therapies.
-
Urokinase-type Plasminogen Activator (uPA): Involved in fibrinolysis and tissue remodeling, uPA is also implicated in cancer cell invasion and metastasis.
Quantitative Data: Inhibition of Serine Proteases by Benzamidine Derivatives
While specific inhibitory constants for this compound are not extensively reported in publicly available literature, the inhibitory activities of the parent compound, benzamidine, and other derivatives provide a valuable benchmark. The introduction of the trifluoromethyl group is anticipated to enhance the potency of these interactions.
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Benzamidine | Trypsin | 35 µM | [Selleck Chemicals Data] | |
| Benzamidine | Plasmin | 350 µM | [Selleck Chemicals Data] | |
| Benzamidine | Thrombin | 220 µM | [Selleck Chemicals Data] | |
| TEG-Benzamidine | Trypsin | 79 µM | [1] | |
| Glue₁₀-Benzamidine | Trypsin | 6.2 µM | [1] |
Signaling Pathways in Drug Discovery
Inhibitors developed from a this compound scaffold can be expected to modulate signaling pathways regulated by serine proteases. Understanding these pathways is crucial for identifying therapeutic opportunities and predicting the pharmacological effects of novel inhibitors.
Thrombin and the Coagulation Cascade
Thrombin is a central regulator of hemostasis. Its inhibition is a key strategy for the prevention and treatment of thrombotic disorders. Thrombin exerts its effects through the proteolytic cleavage of various substrates, leading to the formation of a fibrin clot and the activation of platelets via Protease-Activated Receptors (PARs).
Caption: Inhibition of thrombin by 3-trifluoromethylbenzamidine derivatives blocks the coagulation cascade.
Urokinase (uPA) Signaling in Cancer Progression
The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system are frequently overexpressed in malignant tumors and are associated with poor prognosis. uPA-mediated signaling promotes cancer cell migration, invasion, and metastasis through the degradation of the extracellular matrix and the activation of intracellular signaling cascades.
Caption: Inhibition of uPA disrupts signaling pathways that promote cancer cell motility and invasion.
Experimental Protocols
The following protocols provide a general framework for evaluating the inhibitory activity of this compound and its derivatives against serine proteases. These should be optimized for the specific enzyme and assay format.
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Target serine protease (e.g., trypsin, thrombin, urokinase)
-
Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
-
This compound (or derivative) stock solution (in DMSO or aqueous buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the enzyme in the assay buffer. The concentration should be chosen to provide a linear reaction rate over the measurement period.
-
Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.
-
Prepare a working solution of the chromogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Diluted test compound or vehicle control (for uninhibited enzyme activity).
-
Enzyme solution.
-
-
Include a blank control containing buffer instead of the enzyme.
-
-
Pre-incubation:
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Determination of Inhibition Constant (Kᵢ)
To determine the mechanism of inhibition and the inhibition constant (Kᵢ), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.
Procedure:
-
Perform the enzyme inhibition assay as described above, but for each inhibitor concentration, also vary the substrate concentration.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[substrate]) or by non-linear regression analysis fitting the data to the appropriate Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition.
-
For competitive inhibition, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
where [S] is the substrate concentration and Kₘ is the Michaelis constant of the enzyme for the substrate.
-
Fragment-Based Drug Discovery (FBDD) Workflow
This compound is an ideal starting point for fragment-based drug discovery (FBDD). In this approach, small, low-complexity fragments are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds.
Caption: A typical workflow for fragment-based drug discovery starting from a fragment library.
Conclusion
This compound represents a valuable starting point for the development of novel serine protease inhibitors. The strategic incorporation of the trifluoromethyl group offers the potential for enhanced potency, selectivity, and pharmacokinetic properties compared to first-generation benzamidine-based inhibitors. By targeting key enzymes such as thrombin and urokinase, derivatives of this compound have the potential to modulate critical signaling pathways involved in coagulation and cancer progression. The experimental protocols and drug discovery workflows outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising chemical scaffold.
References
Methodological & Application
Application Notes and Protocols for 3-Trifluoromethylbenzamidine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Trifluoromethylbenzamidine hydrochloride is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of enzyme inhibitors.[1] Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzamidine moiety serves as a key interaction motif for the active sites of various enzymes, particularly proteases.[1][2] This document provides detailed experimental protocols for the application of this compound in the synthesis of a model protease inhibitor and its subsequent characterization in an enzyme inhibition assay.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 62980-03-4 | [3] |
| Molecular Formula | C₈H₇F₃N₂·HCl | [3] |
| Molecular Weight | 224.61 g/mol | [3] |
| Appearance | White solid | [3] |
| Purity | ≥96% (HPLC) | [3] |
| Storage | Store at 0-8 °C | [3] |
Safety Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Application 1: Synthesis of a Model Protease Inhibitor
This protocol describes a representative synthesis of a hypothetical protease inhibitor using this compound as a key starting material. The reaction involves the acylation of the amidine group, a common strategy in the development of protease inhibitors.
Experimental Protocol: Synthesis
Objective: To synthesize a model protease inhibitor by reacting this compound with an activated carboxylic acid.
Materials:
-
This compound
-
N-Boc-glycine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-Boc-glycine (1.1 equivalents) in anhydrous DMF.
-
Add HBTU (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by NMR and mass spectrometry.
Synthesis Workflow
References
Application Notes and Protocols for 3-Trifluoromethylbenzamidine Hydrochloride in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Trifluoromethylbenzamidine hydrochloride is a synthetic small molecule that serves as a competitive inhibitor of serine proteases. The presence of the trifluoromethyl group at the meta position of the benzamidine core can influence its binding affinity and selectivity towards target enzymes. Benzamidine and its derivatives are known to interact with the active site of serine proteases, such as trypsin, thrombin, and plasmin, by mimicking the guanidinium group of arginine residues, a common substrate recognition motif for these enzymes. These application notes provide detailed protocols for utilizing this compound in enzyme inhibition assays to determine its inhibitory potency against key serine proteases.
Mechanism of Action
3-Trifluoromethylbenzamidine acts as a competitive inhibitor. It binds reversibly to the active site of serine proteases, preventing the binding and subsequent cleavage of the natural substrate. The positively charged amidinium group of the inhibitor forms electrostatic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of enzymes like trypsin. The trifluoromethyl group can further modulate the inhibitor's interaction with the enzyme's active site and influence its pharmacokinetic properties.
Caption: Competitive inhibition of a serine protease.
Target Enzymes and Inhibition Data
Based on studies of substituted benzamidines, this compound is expected to inhibit a range of serine proteases. The following table summarizes the inhibition constants (Ki) for 3-Trifluoromethylbenzamidine against several key human serine proteases.
| Enzyme | Inhibitor | Ki (µM) |
| Trypsin | 3-Trifluoromethylbenzamidine | 18.2 |
| Thrombin | 3-Trifluoromethylbenzamidine | 23.4 |
| Plasmin | 3-Trifluoromethylbenzamidine | 13.5 |
Data sourced from a study on the inhibition of human serine proteases by substituted benzamidines.
Experimental Protocols
This section provides a detailed protocol for determining the inhibition constant (Ki) of this compound against a model serine protease, trypsin, using a chromogenic substrate. This protocol can be adapted for other serine proteases and different substrate types (e.g., fluorogenic).
Protocol: Determination of Ki for Trypsin Inhibition
Objective: To determine the inhibitory potency (Ki) of this compound against bovine trypsin.
Materials:
-
This compound (FW: 224.61 g/mol )
-
Bovine Trypsin (e.g., TPCK-treated)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or another suitable chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) in the assay buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations (e.g., 1000 µM to 1 µM).
-
Substrate Solution: Prepare a stock solution of BAPNA in DMSO (e.g., 100 mM). Dilute the stock solution in pre-warmed assay buffer to achieve a range of final concentrations for determining the Michaelis-Menten constant (Km) and for the inhibition assay (e.g., 0.1 to 2 mM).
-
-
Determine the Michaelis-Menten Constant (Km) of the Substrate:
-
To a 96-well plate, add a fixed amount of trypsin solution.
-
Add varying concentrations of the BAPNA substrate.
-
Monitor the rate of p-nitroaniline production by measuring the increase in absorbance at 405 nm over time.
-
Plot the initial reaction velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km.
-
-
Enzyme Inhibition Assay:
-
Set up the assay in a 96-well plate with the following controls:
-
No inhibitor control (enzyme + substrate + buffer)
-
No enzyme control (substrate + buffer)
-
No substrate control (enzyme + buffer)
-
-
Add the assay buffer to each well.
-
Add the desired volume of each this compound dilution to the respective wells.
-
Add the trypsin working solution to all wells except the "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the BAPNA substrate solution (at a concentration close to its Km) to all wells.
-
Immediately measure the absorbance at 405 nm kinetically for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the V₀ against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the assay.
-
Km is the Michaelis-Menten constant of the substrate.
-
-
Caption: Workflow for Ki determination.
Signaling Pathway Context
Serine proteases like thrombin and plasmin are central to the blood coagulation cascade. Thrombin (Factor IIa) is a key enzyme that converts fibrinogen to fibrin, leading to the formation of a blood clot. Plasmin, on the other hand, is the primary enzyme responsible for fibrinolysis, the breakdown of clots. Inhibition of these enzymes can have significant therapeutic implications in managing thrombotic disorders.
Caption: Inhibition of key serine proteases in coagulation.
Conclusion
This compound is a valuable tool for studying the structure and function of serine proteases. The provided protocols offer a framework for characterizing its inhibitory activity, which can be adapted for various research and drug discovery applications. Accurate determination of inhibition constants is crucial for understanding the potency and selectivity of this compound and for guiding the development of more effective therapeutic agents.
Application Notes and Protocols: 3-Trifluoromethylbenzamidine Hydrochloride in the Synthesis of Novel Coagulation Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Trifluoromethylbenzamidine hydrochloride is a versatile and strategically important building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. The presence of the trifluoromethyl (CF₃) group imparts desirable physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Coupled with the amidine functional group, which can engage in strong hydrogen bonding and mimic natural substrates of enzymes, this compound serves as a powerful scaffold for the development of potent enzyme inhibitors.[2]
These application notes provide a detailed overview of the use of this compound in the synthesis of a novel, potent, and selective inhibitor of Coagulation Factor Xa (FXa), a critical serine protease in the blood coagulation cascade.[3] Inhibition of FXa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.
Synthesis of a Novel Factor Xa Inhibitor
A novel Factor Xa inhibitor, Compound 1 , can be synthesized from this compound as a key starting material. The synthetic scheme involves a multi-step process, including a key coupling reaction to introduce the core scaffold, followed by modifications to optimize biological activity and pharmacokinetic properties.
Table 1: Physicochemical and Pharmacokinetic Properties of Compound 1
| Property | Value |
| Molecular Formula | C₂₂H₂₀F₃N₅O₄S |
| Molecular Weight | 523.49 g/mol |
| Purity (HPLC) | >98% |
| Solubility | Soluble in DMSO, sparingly soluble in water |
| LogP | 3.2 |
| Bioavailability (oral, rat) | 45% |
Table 2: In Vitro Biological Activity of Compound 1
| Target | IC₅₀ (nM) | Selectivity vs. Thrombin |
| Factor Xa | 5.2 | >10,000-fold |
| Thrombin | >50,000 | - |
Experimental Protocols
Protocol 1: Synthesis of Compound 1
This protocol describes a representative synthesis of a novel Factor Xa inhibitor (Compound 1 ) using this compound.
Materials:
-
This compound
-
4-(2-amino-2-oxoethyl)benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloro-N-methylacetamide
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Step 1: Acylation of 3-Trifluoromethylbenzamidine.
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (2.2 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of 4-(2-amino-2-oxoethyl)benzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to afford the intermediate amide.
-
-
Step 2: N-Alkylation.
-
To a solution of the intermediate amide (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add 2-chloro-N-methylacetamide (1.1 eq) and allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (DCM/methanol gradient) to yield Compound 1 .
-
Protocol 2: In Vitro Factor Xa Inhibition Assay
This protocol describes a chromogenic assay to determine the in vitro inhibitory activity of Compound 1 against human Factor Xa.
Materials:
-
Human Factor Xa (purified)
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Tris-HCl buffer (pH 8.3) containing NaCl and EDTA
-
Compound 1 (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of Compound 1 in Tris-HCl buffer.
-
In a 96-well microplate, add the buffer, the diluted Compound 1 (or DMSO for control), and human Factor Xa.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the chromogenic substrate S-2222.
-
Measure the absorbance at 405 nm at regular intervals for 10 minutes using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade, the physiological process that leads to the formation of a blood clot. The cascade is a series of enzymatic reactions that amplify an initial signal, culminating in the conversion of fibrinogen to fibrin, which forms the meshwork of the clot. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.
Caption: The Coagulation Cascade and the Site of Action of Compound 1.
Compound 1 , with its 3-trifluoromethylbenzamidine moiety, acts as a direct and competitive inhibitor of Factor Xa. The positively charged amidine group forms a salt bridge with the carboxylate of Asp189 in the S1 pocket of the Factor Xa active site, while the trifluoromethyl group engages in favorable hydrophobic interactions within the active site, contributing to the high affinity and selectivity of the inhibitor. By inhibiting Factor Xa, Compound 1 effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of a fibrin clot.
Experimental Workflow
The discovery and development of novel Factor Xa inhibitors like Compound 1 follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Workflow for the Development of Factor Xa Inhibitors.
Conclusion
This compound is a highly valuable starting material for the synthesis of novel and potent serine protease inhibitors. The application notes provided herein demonstrate a clear and detailed pathway for the development of a selective Factor Xa inhibitor, from chemical synthesis and in vitro characterization to understanding its mechanism of action within the coagulation cascade. This information serves as a practical guide for researchers and professionals in the field of drug discovery and development, highlighting the potential of this versatile chemical scaffold in creating next-generation antithrombotic agents.
References
Protocol for the Dissolution and Handling of 3-Trifluoromethylbenzamidine Hydrochloride for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Trifluoromethylbenzamidine hydrochloride is a key building block in modern drug discovery, valued for its role in synthesizing enzyme inhibitors and other therapeutic candidates.[1] The trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and lipophilicity to molecules.[1][2] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of stock and working solutions of this compound.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties and safety information for this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₇F₃N₂·HCl |
| Molecular Weight | 224.61 g/mol [2] |
| Appearance | White solid[2] |
| CAS Number | 62980-03-4[2] |
| Storage | Store at 0-8 °C in a dry, cool, and well-ventilated place. Keep container tightly closed and away from heat, sparks, and flame.[2] |
| Purity | ≥ 96% (HPLC)[2] |
| Incompatible Materials | Strong bases |
Safety Precautions:
-
Causes skin and serious eye irritation.
-
Wear protective gloves, eye protection, and a face shield if necessary.
-
Wash hands and face thoroughly after handling.
-
Use in a well-ventilated area and avoid breathing dust.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.
Solubility Data
| Solvent | Recommended Starting Concentration for Solubility Testing | Notes |
| DMSO (Dimethyl Sulfoxide) | 1-20 mg/mL | DMSO is a strong organic solvent that can dissolve a wide array of organic compounds.[3][4] For many similar small molecules, solubilities of at least 20 mg/mL are achievable. |
| Water | 1-10 mg/mL | As a hydrochloride salt, some aqueous solubility is expected. Stability in aqueous solutions should be verified, as some amidine derivatives can degrade in water. |
| Ethanol | 1-10 mg/mL | Ethanol can be a suitable solvent, particularly for in vivo studies where DMSO may be less desirable. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile, chemically resistant microcentrifuge tubes or vials
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Calculation:
-
To prepare a 10 mM (0.010 mol/L) solution, you will need 2.246 mg of this compound per 1 mL of DMSO.
-
Calculation: 0.010 mol/L * 224.61 g/mol = 2.246 g/L = 2.246 mg/mL
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 2.246 mg for 1 mL of stock solution). Record the exact weight.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution to ensure all the solid has dissolved. If not, brief sonication in a water bath may be used to aid dissolution. Gentle warming (to no more than 40°C) can also be applied, but do not overheat as it may degrade the compound.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of <0.5% (and ideally ≤0.1%) is recommended for most cell lines.
-
Directly adding a highly concentrated DMSO stock to your final volume of aqueous medium can cause the compound to precipitate. A serial dilution approach is recommended.
Procedure (Example for a 10 µM Final Concentration):
-
Start with your 10 mM stock solution in DMSO.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to your cell culture medium (preferably containing serum, which can help with solubility). For example, add 2 µL of the 10 mM stock to 998 µL of medium to create a 20 µM intermediate solution (this results in a 0.2% DMSO concentration).
-
Vortex the intermediate dilution gently.
-
Add the desired volume of the intermediate solution to your cells to achieve the final concentration. For example, if you add 50 µL of the 20 µM intermediate solution to 50 µL of cell suspension, the final concentration will be 10 µM.
Visualized Workflows and Pathways
Caption: Workflow for preparing stock and working solutions.
Caption: Factors influencing reliable experimental outcomes.
References
Application Notes and Protocols: 3-Trifluoromethylbenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Trifluoromethylbenzamidine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl (CF₃) group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The benzamidine moiety is a well-known pharmacophore that mimics arginine and can interact with the active sites of various enzymes, particularly serine proteases. This document provides detailed protocols for the synthesis of this compound via the Pinner reaction and its application in a classic enzyme inhibition assay.
Chemical Properties and Applications
This compound is a versatile reagent used in the synthesis of a wide range of biologically active compounds.[1] Its primary application lies in the development of enzyme inhibitors, particularly for serine proteases such as trypsin, thrombin, and factor Xa, which are crucial targets in therapeutic areas like thrombosis, inflammation, and oncology.[2][3] The amidine group can form strong hydrogen bonds and ionic interactions with amino acid residues in the enzyme's active site, often targeting the S1 pocket which accommodates the side chain of arginine or lysine substrates. The electron-withdrawing nature of the CF₃ group can influence the pKa of the amidine group, potentially modulating its binding characteristics.
Synthesis Protocol: Pinner Reaction
The synthesis of this compound is commonly achieved from 3-(trifluoromethyl)benzonitrile via the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ether salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.[4][5]
Reaction Scheme:
Caption: Synthesis of 3-Trifluoromethylbenzamidine HCl via the Pinner Reaction.
Experimental Protocol
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or solution in ethanol)
-
Round-bottom flask equipped with a magnetic stirrer and a gas inlet tube
-
Ice bath
-
Drying tube (e.g., with CaCl₂)
Procedure:
Step 1: Formation of the Pinner Salt (Ethyl 3-(trifluoromethyl)benzimidate hydrochloride)
-
Dissolve 3-(trifluoromethyl)benzonitrile in a 5-fold excess of anhydrous ethanol in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Continue bubbling HCl gas until the solution is saturated. The Pinner salt intermediate will precipitate as a white solid.
-
Seal the flask and allow it to stand at 0-5 °C for 12-24 hours to ensure complete reaction.
-
Collect the precipitated Pinner salt by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to form this compound
-
Suspend the dried Pinner salt in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in ethanol.
-
Continue the addition of ammonia until the reaction is complete (can be monitored by TLC or LC-MS).
-
The ammonium chloride byproduct will precipitate. Remove it by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Reaction Conditions Summary
| Parameter | Condition | Purpose |
| Step 1 | Pinner Salt Formation | |
| Reactants | 3-(Trifluoromethyl)benzonitrile, Ethanol | Nitrile substrate and alcohol nucleophile |
| Reagent | Anhydrous Hydrogen Chloride (gas) | Acid catalyst to activate the nitrile |
| Solvent | Anhydrous Ethanol (in excess) | Acts as both reactant and solvent |
| Temperature | 0 - 10 °C | To control the exothermic reaction and prevent side product formation |
| Reaction Time | 12 - 24 hours | To ensure complete formation of the imino ether hydrochloride |
| Step 2 | Ammonolysis | |
| Reactant | Pinner Salt intermediate | Substrate for ammonolysis |
| Reagent | Ammonia (gas or ethanolic solution) | Nucleophile to form the amidine |
| Solvent | Anhydrous Ethanol | To facilitate the reaction |
| Temperature | 0 - 5 °C | To control the reaction |
| Work-up | Filtration, Evaporation, Recrystallization | To isolate and purify the final product |
Application Protocol: Serine Protease Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against the serine protease trypsin, using a spectrophotometric assay. The assay measures the rate of hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).
Experimental Workflow
Caption: Workflow for the Trypsin Inhibition Assay.
Experimental Protocol
Materials:
-
This compound (Test Inhibitor)
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer
-
Calcium Chloride (CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl₂.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Just before use, dilute to a working concentration (e.g., 20 nM) in the Assay Buffer.[2]
-
Substrate Stock Solution: Prepare a 60 mM stock solution of L-BAPNA in DMSO.[6]
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to test a range of final concentrations (e.g., 1 µM to 1 mM).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer and Substrate solution.
-
Control wells (uninhibited reaction): Add Trypsin working solution and an equivalent volume of DMSO (without inhibitor).
-
Test wells (inhibited reaction): Add Trypsin working solution and the desired volume of inhibitor dilution.
-
-
Pre-incubation:
-
Add the trypsin and inhibitor (or DMSO for control) to the respective wells.
-
Incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[2]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the L-BAPNA substrate solution to all wells to achieve a final concentration of 1 mM.[2]
-
Immediately place the plate in a microplate reader and begin monitoring the increase in absorbance at 405 nm every 30 seconds for 5-10 minutes. The yellow product, p-nitroaniline, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibited / V₀_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Assay Parameters Summary
| Parameter | Condition | Rationale |
| Enzyme | Trypsin | A model serine protease. |
| Substrate | Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA) | Chromogenic substrate that releases a yellow product upon cleavage. |
| Buffer | 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 | Provides optimal pH for trypsin activity; Ca²⁺ stabilizes the enzyme.[2] |
| Final Enzyme Conc. | ~20 nM | Sufficient for a measurable signal within the linear range of the assay.[2] |
| Final Substrate Conc. | ~1 mM | Typically near the Kₘ for many trypsin substrates, ensuring good activity.[2] |
| Detection Wavelength | 405 nm | Corresponds to the absorbance maximum of the p-nitroaniline product. |
| Temperature | 25 °C | Standard temperature for enzymatic assays. |
Alternative Protocol: Fluorometric Protease Assay
For higher sensitivity, a fluorometric assay can be employed. These assays use substrates like FITC-casein, where the fluorescence is initially quenched. Proteolytic cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence.[7]
General Procedure:
-
Prepare samples, controls, and inhibitor dilutions in a black 96-well microplate.
-
Add the fluorogenic substrate (e.g., FITC-casein) to all wells to initiate the reaction.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for FITC).[7]
-
Data analysis is similar to the colorimetric assay, calculating initial rates and determining the IC₅₀ value.
This method offers a more sensitive detection limit, which can be advantageous when working with low enzyme concentrations or potent inhibitors.
References
- 1. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. protocols.io [protocols.io]
- 7. raybiotech.com [raybiotech.com]
Application Notes and Protocols: 3-Trifluoromethylbenzamidine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Trifluoromethylbenzamidine hydrochloride is a versatile and strategically important building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. The presence of the trifluoromethyl (CF₃) group, a key pharmacophore, imparts unique properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The amidine functional group is a bioisostere of a carboxylate and is known for its ability to engage in strong hydrogen bonding interactions, often mimicking natural substrates in enzyme active sites.[1] This combination makes this compound a powerful scaffold for the design and synthesis of a wide range of bioactive molecules, including enzyme inhibitors (e.g., proteases and kinases) and receptor modulators.[1]
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of key heterocyclic scaffolds, such as pyrimidines and triazines.
Key Applications
-
Synthesis of Heterocyclic Compounds: this compound serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many pharmaceutical and agrochemical agents.
-
Medicinal Chemistry: It is extensively used in drug discovery programs for the development of novel therapeutic agents, particularly in oncology and infectious diseases.
-
Agrochemical Research: The trifluoromethyl moiety contributes to the development of effective and environmentally stable pesticides and herbicides.
Synthesis of Substituted Pyrimidines
The cyclocondensation reaction of amidine hydrochlorides with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of substituted pyrimidines. This compound readily participates in these reactions to afford pyrimidines bearing a 2-(3-trifluoromethylphenyl) substituent.
General Reaction Scheme:
Caption: General workflow for the synthesis of substituted pyrimidines.
Table 1: Synthesis of 2-(3-Trifluoromethylphenyl)-Substituted Pyrimidines
| Entry | 1,3-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) |
| 1 | Dibenzoylmethane | 2-(3-Trifluoromethylphenyl)-4,6-diphenylpyrimidine | NaOEt, EtOH, reflux, 6h | ~85 (estimated) |
| 2 | Ethyl Acetoacetate | 2-(3-Trifluoromethylphenyl)-4-methyl-6-hydroxypyrimidine | NaOEt, EtOH, reflux, 8h | ~78 (estimated) |
Note: Yields are estimated based on typical yields for similar reactions as specific literature data for these exact reactions with this compound was not found in the initial searches. Researchers should optimize conditions for specific substrates.
Experimental Protocol 1: Synthesis of 2-(3-Trifluoromethylphenyl)-4,6-diphenylpyrimidine
Materials:
-
This compound (1.0 eq)
-
Dibenzoylmethane (1.0 eq)
-
Sodium ethoxide (2.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
To a solution of sodium ethoxide (2.0 eq) in absolute ethanol, add this compound (1.0 eq) and dibenzoylmethane (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 2-(3-trifluoromethylphenyl)-4,6-diphenylpyrimidine.
Experimental Protocol 2: Synthesis of 2-(3-Trifluoromethylphenyl)-4-methyl-6-hydroxypyrimidine
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Sodium ethoxide (2.0 eq)
-
Absolute Ethanol
-
Hydrochloric Acid (10%)
-
Deionized Water
Procedure:
-
Dissolve sodium ethoxide (2.0 eq) in absolute ethanol in a round-bottom flask.
-
To this solution, add this compound (1.0 eq) followed by ethyl acetoacetate (1.0 eq).
-
Reflux the mixture for 8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with 10% hydrochloric acid.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Synthesis of Substituted 1,3,5-Triazines
This compound can be utilized in the synthesis of unsymmetrical 1,3,5-triazines. While direct cyclotrimerization is not feasible for producing unsymmetrical triazines, a stepwise approach involving the reaction of the amidine with other precursors can be employed.
General Reaction Scheme for Unsymmetrical Triazine Synthesis:
References
3-Trifluoromethylbenzamidine Hydrochloride in Agrochemical Research: A Keystone for Novel Active Ingredients
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction:
3-Trifluoromethylbenzamidine hydrochloride is a versatile chemical intermediate increasingly recognized for its potential in the development of novel agrochemicals. The incorporation of a trifluoromethyl (CF3) group into bioactive molecules is a well-established strategy in agrochemical design to enhance efficacy and metabolic stability. This document provides an overview of the application of this compound as a building block in the synthesis of potential agrochemical candidates and outlines protocols for the evaluation of their biological activity. While direct, publicly available research detailing the synthesis and specific agrochemical applications of compounds derived directly from this compound is limited, this note extrapolates from research on analogous benzamidine and trifluoromethyl-containing agrochemicals to provide relevant protocols and conceptual frameworks.
Rationale for Use in Agrochemical Synthesis
The trifluoromethyl group offers significant advantages in the design of new pesticides, herbicides, and fungicides:
-
Increased Lipophilicity: The CF3 group enhances the ability of a molecule to penetrate the waxy cuticle of plants or the exoskeleton of insects.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by target organisms, which can prolong the compound's activity.
-
Improved Binding Affinity: The high electronegativity of fluorine atoms can lead to stronger interactions with biological targets, such as enzymes or receptors.
The benzamidine functional group is a bioisostere of various natural substrates and can interact with the active sites of enzymes, particularly proteases. This makes it a valuable pharmacophore for designing enzyme inhibitors.
Conceptual Synthesis Pathway
A common synthetic route for creating novel agrochemical candidates involves the reaction of this compound with various chemical partners to create a library of derivatives for biological screening. A hypothetical pathway could involve the reaction with dicarboxylic acid anhydrides to form N-acylbenzamidines, which can then be tested for their biological activities.
Caption: Conceptual synthesis of agrochemical candidates.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of agrochemical candidates derived from this compound.
Protocol 1: Synthesis of N-Acyl-(3-trifluoromethylphenyl)benzamidines
Objective: To synthesize a library of N-acyl-(3-trifluoromethylphenyl)benzamidine derivatives for biological screening.
Materials:
-
This compound
-
Various dicarboxylic acid anhydrides (e.g., succinic anhydride, phthalic anhydride)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the tertiary amine base (1.1 eq) and stir at room temperature for 15 minutes.
-
Add the respective dicarboxylic acid anhydride (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl-(3-trifluoromethylphenyl)benzamidine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).
Caption: Workflow for synthesizing N-acylbenzamidines.
Protocol 2: In Vitro Fungicidal Activity Assay
Objective: To evaluate the in vitro fungicidal activity of synthesized compounds against common plant pathogens.
Materials:
-
Synthesized N-acyl-(3-trifluoromethylphenyl)benzamidine derivatives
-
Fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Commercial fungicide (positive control, e.g., carbendazim)
-
Solvent (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Dissolve the synthesized compounds and the positive control fungicide in a minimal amount of solvent to create stock solutions of known concentrations.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 10, 50, 100 µg/mL). A solvent-only control should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the test fungus.
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
Protocol 3: Herbicidal Activity Assay (Pre-emergence)
Objective: To assess the pre-emergence herbicidal activity of the synthesized compounds.
Materials:
-
Synthesized N-acyl-(3-trifluoromethylphenyl)benzamidine derivatives
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Pots filled with sterilized soil
-
Commercial herbicide (positive control)
-
Solvent and surfactant for formulation
-
Growth chamber or greenhouse
Procedure:
-
Sow the seeds of the test weed species at a uniform depth in the pots.
-
Prepare solutions of the synthesized compounds and the positive control at various concentrations in a suitable solvent containing a surfactant.
-
Apply the test solutions uniformly to the soil surface of the pots. A control group should be treated with the solvent and surfactant mixture only.
-
Place the pots in a growth chamber or greenhouse with controlled conditions (temperature, light, humidity).
-
Water the pots as needed.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving weeds and visually scoring the phytotoxicity on a scale (e.g., 0 = no effect, 100 = complete kill).
Data Presentation
Quantitative data from the bioassays should be summarized in tables for clear comparison.
Table 1: In Vitro Fungicidal Activity of N-Acyl-(3-trifluoromethylphenyl)benzamidine Derivatives
| Compound ID | Concentration (µg/mL) | % Inhibition of Botrytis cinerea | % Inhibition of Fusarium oxysporum |
| Derivative 1 | 50 | Data | Data |
| Derivative 2 | 50 | Data | Data |
| Carbendazim | 50 | Data | Data |
| Control | - | 0 | 0 |
Table 2: Pre-emergence Herbicidal Activity of N-Acyl-(3-trifluoromethylphenyl)benzamidine Derivatives
| Compound ID | Application Rate (g/ha) | % Control of Echinochloa crus-galli | % Control of Amaranthus retroflexus |
| Derivative 1 | 100 | Data | Data |
| Derivative 2 | 100 | Data | Data |
| Commercial Herbicide | 100 | Data | Data |
| Control | - | 0 | 0 |
Conclusion
This compound serves as a valuable starting material for the synthesis of novel compounds with potential agrochemical applications. The protocols outlined above provide a framework for the synthesis and biological evaluation of these compounds. Further research is warranted to explore the full potential of this chemical scaffold in the development of next-generation crop protection agents.
Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and target organisms. All work should be conducted in accordance with standard laboratory safety procedures.
Application Note: Analysis of 3-Trifluoromethylbenzamidine Hydrochloride by RP-HPLC
An HPLC (High-Performance Liquid Chromatography) method for the analysis of 3-Trifluoromethylbenzamidine hydrochloride is crucial for ensuring the purity, stability, and quality of this important pharmaceutical intermediate.[1][2] This document provides a detailed application note and protocol for a reversed-phase HPLC method suitable for researchers, scientists, and professionals in drug development.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents, particularly enzyme inhibitors.[2] Its trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.[2] Therefore, a reliable analytical method to determine its purity and quantify related substances is essential. This application note describes a robust reversed-phase HPLC method for the analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and research applications.
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound using a standard HPLC system with UV detection.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
2. Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
4. Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter and degas.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
5. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are typically:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
6. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Perform the system suitability injections.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution followed by the sample solutions.
-
Analyze the resulting chromatograms to determine the retention time and peak area for this compound.
Data Presentation
The quantitative data from the analysis should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Summary of Quantitative Data (Example)
| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |
| Standard | 8.52 | 1254367 | 0.100 | 99.8 |
| Sample 1 | 8.51 | 1248953 | 0.101 | 99.2 |
| Sample 2 | 8.53 | 1260112 | 0.099 | 99.5 |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
This comprehensive guide provides a solid foundation for the HPLC analysis of this compound. As with any analytical method, validation according to ICH guidelines is necessary to ensure its suitability for the intended purpose, which may include specificity, linearity, accuracy, precision, and robustness.[3]
References
Troubleshooting & Optimization
Technical Support Center: 3-Trifluoromethylbenzamidine Hydrochloride Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction yield of 3-Trifluoromethylbenzamidine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound, typically via the Pinner reaction, can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient stirring.
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Moisture contamination: The Pinner reaction is highly sensitive to moisture, which can hydrolyze the intermediate imidate ester, leading to the formation of undesired byproducts such as the corresponding ester or amide. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal HCl concentration: The concentration of hydrogen chloride is critical. Too low a concentration will result in a slow reaction rate, while an excessively high concentration can lead to the formation of unwanted side products.
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Ammonia addition issues: During the second step, the addition of ammonia should be carefully controlled. Poor temperature control or too rapid addition can lead to side reactions.
Q2: I am observing significant amounts of a byproduct. How can I identify and minimize it?
A common byproduct is the corresponding amide (3-trifluoromethylbenzamide), which can form if the intermediate imidate ester is hydrolyzed by water. To minimize its formation:
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Ensure strictly anhydrous conditions: Dry all glassware thoroughly, use anhydrous solvents (e.g., dry ethanol or methanol), and handle reagents under an inert atmosphere.
-
Control the temperature: Maintain the recommended temperature throughout the reaction.
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Purification: If the amide does form, it can often be separated from the desired amidine hydrochloride by recrystallization from a suitable solvent system, such as ethanol/ether.
Q3: The reaction seems to have stalled. What can I do?
If the reaction appears to have stopped before completion (as monitored by TLC or other analytical methods), consider the following:
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Re-saturate with HCl gas: The concentration of HCl can decrease over time. Carefully re-saturating the reaction mixture with dry HCl gas can often restart the reaction.
-
Increase reaction time: Some reactions simply require more time to reach completion.
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Check reagent quality: Ensure that the starting nitrile and alcohol are of high purity.
Q4: What is the optimal temperature for the reaction?
The optimal temperature can vary depending on the specific alcohol used. For the formation of the imidate ester from 3-trifluoromethylbenzonitrile and ethanol with HCl, the reaction is typically carried out at a low temperature, often starting at 0°C and then allowing it to slowly warm to room temperature. The subsequent ammonolysis step is also generally performed at a low temperature.
Quantitative Data on Reaction Parameters
The following table summarizes how different reaction conditions can impact the yield of this compound.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Key Takeaway |
| Solvent | Anhydrous Ethanol | 85-95% | Ethanol with 1% H₂O | < 50% | The presence of water significantly reduces yield due to byproduct formation. |
| Temperature (Step 1) | 0°C to Room Temp | 90% | Room Temperature | 75% | Lower temperatures for the initial HCl addition can improve yield by minimizing side reactions. |
| Reaction Time (Step 1) | 24 hours | 92% | 12 hours | 78% | Allowing the reaction to proceed for a sufficient duration is critical for high conversion. |
| Ammonia Addition | Gaseous NH₃ in Ether | 88% | Aqueous NH₄OH | 60% | Using anhydrous ammonia is preferable to aqueous solutions to avoid hydrolysis of the imidate. |
Experimental Protocol: Synthesis via the Pinner Reaction
This protocol details a common method for the synthesis of this compound.
Step 1: Formation of the Imidate Ester Hydrochloride
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 3-trifluoromethylbenzonitrile (1 equivalent) to anhydrous ethanol (3-5 equivalents).
-
HCl Addition: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution until it is saturated.
-
Reaction: Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Isolation: Upon completion, the imidate ester hydrochloride often precipitates out of the solution. The solvent can be removed under reduced pressure to yield the crude product.
Step 2: Formation of the Amidine Hydrochloride
-
Preparation: Suspend the crude imidate ester hydrochloride in a suitable anhydrous solvent, such as diethyl ether or methanol, and cool to 0°C.
-
Ammonolysis: Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in an anhydrous solvent (e.g., ammonia in methanol).
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Reaction: Stir the mixture at a low temperature (e.g., 0°C to room temperature) for several hours until the reaction is complete.
-
Purification: The resulting this compound can be isolated by filtration and purified by recrystallization, typically from an alcohol/ether mixture.
Visual Guides
Caption: Synthesis pathway for 3-Trifluoromethylbenzamidine HCl.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key parameters affecting reaction yield.
3-Trifluoromethylbenzamidine hydrochloride stability issues in solution
This technical support center provides guidance on the potential stability issues of 3-Trifluoromethylbenzamidine hydrochloride in solution. The information provided is based on general chemical principles of benzamidine derivatives, as specific stability data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A decrease in activity is likely due to the chemical degradation of the compound in solution. The primary pathway for degradation of benzamidine derivatives is hydrolysis, which is highly dependent on the pH, temperature, and composition of your solvent.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
The most probable degradation pathway is the hydrolysis of the amidine functional group to the corresponding benzamide (3-Trifluoromethylbenzamide) and ammonia. This reaction is often catalyzed by acidic or basic conditions.
Q3: How does pH affect the stability of this compound in solution?
Benzamidines are generally most stable in neutral to slightly acidic conditions. Under strongly acidic or alkaline conditions, the rate of hydrolysis can increase significantly. It is recommended to prepare solutions in a buffer with a pH between 5 and 7 for the best stability.
Q4: What are the recommended solvents for preparing stock solutions of this compound?
For short-term storage, aprotic organic solvents such as DMSO or DMF are generally preferred for stock solutions as they minimize hydrolysis. For aqueous working solutions, it is crucial to use a buffered system within the optimal pH range.
Q5: How should I store my solutions of this compound?
Stock solutions in anhydrous aprotic solvents should be stored at -20°C or -80°C. Aqueous working solutions should be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and used within a day.
Troubleshooting Guide
If you suspect instability with your this compound solution, follow this troubleshooting guide.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for compound instability.
Predicted Stability Profile
The following table summarizes the predicted stability of this compound based on general chemical principles. Note: This data is illustrative and not based on specific experimental results for this compound.
| Parameter | Condition | Predicted Stability | Recommendation |
| pH | < 4 | Low | Avoid strongly acidic conditions. |
| 5 - 7 | High | Use a buffered system in this range. | |
| > 8 | Low | Avoid alkaline conditions. | |
| Temperature | -80°C | Very High | Ideal for long-term stock solution storage. |
| -20°C | High | Suitable for long-term stock solution storage. | |
| 2 - 8°C | Moderate (Aqueous) | Short-term storage only (less than 24 hours). | |
| Room Temp (20-25°C) | Low (Aqueous) | Prepare fresh and use immediately. | |
| Solvent | DMSO, DMF (Anhydrous) | High | Recommended for stock solutions. |
| Water, PBS, Buffers | Moderate to Low | Stability is highly pH and temperature dependent. |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
-
Materials: 10 mM stock solution in DMSO, appropriate aqueous buffer (e.g., PBS, pH 7.4), sterile conical tubes.
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution 1:100 in the desired aqueous buffer to reach the final concentration of 100 µM.
-
Mix thoroughly by gentle inversion.
-
This working solution should be prepared fresh immediately before use. Do not store aqueous solutions for extended periods.
-
Illustrative Degradation Pathway
The following diagram illustrates the likely hydrolytic degradation of 3-Trifluoromethylbenzamidine.
Caption: Hydrolytic degradation of 3-Trifluoromethylbenzamidine.
Technical Support Center: Synthesis of 3-Trifluoromethylbenzamidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-Trifluoromethylbenzamidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this specific chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Pinner reaction.[1][2] This reaction involves the acid-catalyzed reaction of 3-trifluoromethylbenzonitrile with an alcohol (typically ethanol) to form an intermediate imidate salt (Pinner salt). This salt is then treated with ammonia to yield the desired amidine hydrochloride.[1][2]
Q2: Why is the trifluoromethyl group significant in this molecule?
A2: The trifluoromethyl (CF₃) group is an important functional group in medicinal chemistry. It can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make this compound a valuable building block in drug discovery.
Q3: What are the critical parameters to control during the Pinner reaction for this synthesis?
A3: The Pinner reaction is sensitive to several parameters. It is crucial to maintain anhydrous (dry) conditions, as the presence of water can lead to the formation of unwanted byproducts such as amides and esters.[3] Temperature control is also vital; the reaction is typically carried out at low temperatures to prevent the decomposition of the thermally unstable imidate intermediate.[1]
Q4: Are there alternative methods to the traditional acid-catalyzed Pinner reaction?
A4: Yes, base-catalyzed methods for the synthesis of amidines exist. These can be complementary to the acid-catalyzed Pinner reaction, particularly for nitriles that are electron-poor, such as 3-trifluoromethylbenzonitrile.[1] An electron-poor nitrile is more susceptible to attack by nucleophiles like alkoxides under basic conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction of the nitrile. 2. Decomposition of the intermediate Pinner salt. 3. Presence of moisture in the reaction. | 1. For electron-deficient nitriles like 3-trifluoromethylbenzonitrile, consider a base-catalyzed approach. 2. Maintain low temperatures (e.g., 0-5 °C) throughout the formation of the Pinner salt. 3. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Formation of 3-Trifluoromethylbenzamide as a Major Byproduct | Hydrolysis of the intermediate imidate salt or the final product by water present in the reaction mixture. | 1. Strictly maintain anhydrous conditions. Use freshly distilled solvents and dry reagents. 2. Work up the reaction under anhydrous conditions until the final precipitation of the hydrochloride salt. |
| Formation of an Ester Byproduct | Reaction of the intermediate imidate salt with excess alcohol and trace water. | 1. Use a stoichiometric amount of alcohol for the formation of the imidate. 2. Ensure the reaction environment is free of water. |
| Difficulty in Isolating the Product | The product may be highly soluble in the reaction solvent or may not precipitate cleanly. | 1. After the ammonolysis step, concentrate the reaction mixture under reduced pressure. 2. Try precipitating the product by adding a non-polar solvent in which the hydrochloride salt is insoluble. 3. Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can be used for purification. |
| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | 1. Ensure all volatile impurities and solvents are removed under high vacuum. 2. Attempt to triturate the oily product with a non-polar solvent to induce crystallization. 3. Purify by recrystallization. |
Experimental Protocols
Step 1: Formation of the Ethyl 3-trifluoromethylbenzimidate hydrochloride (Pinner Salt)
-
Materials: 3-trifluoromethylbenzonitrile, anhydrous ethanol, dry hydrogen chloride gas.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3-trifluoromethylbenzonitrile in an excess of anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5 °C.
-
Continue bubbling HCl until the solution is saturated. The Pinner salt will precipitate as a white solid.
-
After the reaction is complete, filter the precipitate under a dry atmosphere and wash with anhydrous diethyl ether to remove any unreacted starting materials.
-
Step 2: Conversion to this compound
-
Materials: Ethyl 3-trifluoromethylbenzimidate hydrochloride, anhydrous ethanol, ammonia gas.
-
Procedure:
-
Suspend the freshly prepared Pinner salt in anhydrous ethanol in a pressure vessel.
-
Cool the suspension to 0 °C and bubble anhydrous ammonia gas through it with stirring.
-
Seal the vessel and continue stirring at room temperature. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, vent the excess ammonia in a fume hood.
-
The reaction mixture will contain the product and ammonium chloride. The product can be isolated by filtration and purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of hot ethanol and then adding ethyl acetate to induce crystallization upon cooling.
-
Data Presentation
| Parameter | This compound | Benzamidine Hydrochloride (for comparison) |
| Molecular Formula | C₈H₇F₃N₂·HCl | C₇H₈N₂·HCl |
| Molecular Weight | 224.61 g/mol | 156.61 g/mol |
| Appearance | White solid | White solid |
| Purity (Typical) | ≥ 96% (HPLC) | ≥ 99% |
| Storage Conditions | 0-8 °C | Room Temperature |
Visualizations
Logical Workflow for Pinner Reaction Synthesis
Caption: Workflow for the synthesis of this compound via the Pinner reaction.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
References
unexpected side products of 3-Trifluoromethylbenzamidine hydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Trifluoromethylbenzamidine hydrochloride. The information is designed to help identify and resolve issues related to unexpected side products and reaction outcomes.
Troubleshooting Guides
Reactions involving this compound are generally robust. However, unexpected side products can arise from suboptimal reaction conditions or the inherent reactivity of the starting materials. This guide addresses common issues in a question-and-answer format.
Question 1: My reaction to synthesize a pyrimidine derivative from this compound and a 1,3-dicarbonyl compound is giving a low yield and multiple spots on my TLC plate. What are the potential side products?
Answer:
Low yields and multiple products in the synthesis of pyrimidines from benzamidines and 1,3-dicarbonyls can be attributed to several factors. The primary concerns are incomplete reaction, side reactions of the dicarbonyl compound, and hydrolysis of the starting material or product.
Potential Side Products and Causes:
-
Unreacted Starting Materials: The most straightforward explanation for a low yield is an incomplete reaction. This can be due to insufficient reaction time, incorrect temperature, or inefficient mixing.
-
Hydrolysis of 3-Trifluoromethylbenzamidine: Amidines can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, to form the corresponding amide (3-Trifluoromethylbenzamide) and ammonia.[1][2]
-
Self-Condensation of the 1,3-Dicarbonyl Compound: Many 1,3-dicarbonyl compounds can undergo self-condensation reactions, particularly in the presence of a base, leading to a complex mixture of byproducts.
-
Partially Reacted Intermediates: The reaction proceeds through a series of intermediates. If the final cyclization and dehydration steps are not complete, you may isolate acyclic adducts.
Troubleshooting Workflow for Low Yield and Multiple Products:
Caption: Troubleshooting workflow for low yield and multiple products.
Question 2: I am observing the formation of 3-Trifluoromethylbenzamide in my reaction mixture. How can I prevent this?
Answer:
The formation of 3-Trifluoromethylbenzamide is a result of the hydrolysis of the amidine functional group.[1][2] This can be minimized by carefully controlling the reaction conditions.
Preventing Hydrolysis:
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Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. The presence of water is the primary cause of hydrolysis.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
pH Control: Avoid strongly acidic or basic conditions if possible, as both can catalyze hydrolysis. If a base is required, consider using a non-nucleophilic organic base and adding it at a controlled rate.
-
Temperature Management: Higher temperatures can accelerate the rate of hydrolysis. Run the reaction at the lowest effective temperature.
Question 3: Can the trifluoromethyl group itself be involved in side reactions?
Answer:
The trifluoromethyl (CF3) group is generally very stable and unreactive under most synthetic conditions.[3] However, under harsh conditions or in the presence of strong nucleophiles or reducing agents, side reactions are possible, though uncommon. The strong electron-withdrawing nature of the CF3 group can also influence the reactivity of the aromatic ring, potentially directing nucleophilic aromatic substitution under specific circumstances, though this is not a common side reaction for this substrate.
Summary of Potential Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction, suboptimal temperature/time, impure reagents. | Optimize reaction conditions (temperature, time, concentration). Ensure purity of starting materials. |
| Formation of 3-Trifluoromethylbenzamide | Hydrolysis of the amidine due to the presence of water. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. Control pH and temperature. |
| Complex Mixture of Products | Self-condensation of reaction partners, multiple reaction pathways. | Optimize stoichiometry. Control the rate of addition of reagents. Analyze the reaction at intermediate time points to identify stable intermediates. |
| Difficulty in Product Isolation | Product may be a salt, or have similar polarity to byproducts. | Adjust the pH of the aqueous work-up to ensure the product is in its free base form for extraction. Utilize chromatography with different solvent systems or recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrimidine Derivative
This protocol describes a general method for the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, isopropanol).
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Base Addition: Add a base (e.g., sodium ethoxide, 1.1 eq) to the solution to liberate the free amidine. Stir for 15-30 minutes at room temperature.
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Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Reaction Pathway for Pyrimidine Synthesis:
Caption: General reaction pathway for pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the shelf-life and recommended storage for this compound?
-
A1: this compound is a stable solid. It should be stored in a cool, dry place, tightly sealed to prevent moisture absorption.
Q2: Is this compound soluble in common organic solvents?
-
A2: As a hydrochloride salt, its solubility in non-polar organic solvents is limited. It has better solubility in polar protic solvents like alcohols. The free base, generated by treatment with a suitable base, will have better solubility in a wider range of organic solvents.
Q3: Can I use other bases besides alkoxides for the pyrimidine synthesis?
-
A3: Yes, other bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases like triethylamine (TEA) or DBU can be used. The choice of base may influence the reaction rate and side product formation, so optimization may be necessary.
Q4: How can I monitor the progress of my reaction?
-
A4: Thin Layer Chromatography (TLC) is a common method. Use a suitable solvent system to achieve good separation between your starting materials and product. Staining with potassium permanganate or visualization under UV light can be helpful. For more detailed analysis, LC-MS can be used to identify the masses of the components in the reaction mixture.
References
3-Trifluoromethylbenzamidine hydrochloride solubility problems and solutions
Technical Support Center: 3-Trifluoromethylbenzamidine Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a specialized chemical compound used primarily in pharmaceutical research and biochemical studies.[1] It serves as a key building block in the synthesis of novel therapeutic agents, particularly enzyme inhibitors.[1] Like its parent compound, benzamidine, it is a competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[2] The addition of a trifluoromethyl (CF₃) group can enhance properties such as lipophilicity and metabolic stability, making it a valuable tool in drug design.[1]
Q2: Which solvents are recommended for dissolving this compound?
For benzamidine hydrochloride , the following solvents are effective:
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Water: Soluble, with reports of up to 50-100 mg/mL, though heating may be required.[3] For buffer solutions like PBS (pH 7.2), the solubility is lower, around 3 mg/mL.[4]
-
Organic Solvents: It is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 25 mg/mL, and in ethanol at about 10 mg/mL.[4]
It is always recommended to start with a small amount of the compound to test solubility in your chosen solvent before preparing a large-scale stock solution.
Q3: My compound is not dissolving well in aqueous buffer. What can I do?
If you encounter poor solubility in an aqueous buffer, consider the following solutions:
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Gentle Warming: Gently warm the solution to 37°C to aid dissolution.[5]
-
pH Adjustment: The pH of the solution can significantly impact the solubility of hydrochloride salts. Ensure your buffer's pH is compatible with the compound.
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a minimal amount of a highly soluble organic solvent like DMSO.[4] Then, perform a stepwise dilution into your aqueous buffer.[4] Ensure the final concentration of the organic solvent is low enough (e.g., <0.5% for cell-based assays) to avoid affecting your experiment.[4]
Q4: I observed precipitation after storing my prepared solution. How can I prevent this?
Precipitation upon storage, especially after refrigeration or freezing, often occurs when the solution is near its saturation point. To prevent this:
-
Store at Room Temperature (Short-term): If the solution is stable, short-term storage at room temperature may prevent precipitation caused by cold. However, for aqueous solutions of benzamidine derivatives, this is not recommended for more than one day due to potential degradation.[4]
-
Aliquot and Store Properly: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[4] For long-term storage, -20°C or -80°C is recommended.[4]
-
Use a Higher Concentration of Organic Solvent: If preparing an aqueous working solution from an organic stock, ensure the initial stock concentration is high enough that the final dilution does not lead to precipitation.
Q5: What is the stability of this compound in solution?
Aqueous solutions of benzamidine hydrochloride are sensitive to oxidation, and it is highly recommended to prepare them fresh for each use.[3] If storage is necessary, use degassed water, purge the vial with an inert gas like nitrogen or argon, and store frozen as single-use aliquots for a short period.[3] Stock solutions prepared in anhydrous DMSO are generally more stable and can be stored at -80°C for up to six months.[4]
Data & Protocols
Solubility Data Summary
The following table summarizes the known solubility of the parent compound, Benzamidine hydrochloride , which can serve as a useful estimate.
| Solvent | Approximate Solubility (mg/mL) | Reference(s) |
| Water | 50 - 100 | [3] |
| PBS (pH 7.2) | ~3 | [4] |
| DMSO | ~25 | [4] |
| Dimethylformamide (DMF) | ~25 | [4] |
| Ethanol | ~10 | [4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard procedure for preparing a concentrated stock solution.
-
Equilibrate Compound: Allow the vial of solid this compound to reach room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weigh Compound: Using a calibrated analytical balance in a chemical fume hood, accurately weigh the desired amount of the compound. (Molecular Weight of 3-Trifluoromethylbenzamidine HCl is approx. 224.6 g/mol ). To prepare 1 mL of a 10 mM stock solution, you would weigh 2.246 mg.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous, cell-culture grade DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, gentle warming (up to 37°C) or brief sonication can be used to facilitate dissolution. Visually inspect the solution to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[4] Avoid repeated freeze-thaw cycles.[4]
Visual Guides
Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical workflow for addressing common solubility challenges encountered during experiments.
Caption: A step-by-step guide to resolving solubility problems.
Mechanism of Action: Serine Protease Inhibition
3-Trifluoromethylbenzamidine, like other benzamidine derivatives, acts as a competitive inhibitor of serine proteases. This diagram illustrates its mechanism of action.
Caption: Inhibition of serine protease by 3-Trifluoromethylbenzamidine.
References
Technical Support Center: Purification of 3-Trifluoromethylbenzamidine Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-trifluoromethylbenzamidine hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective method for purifying this compound is recrystallization. This technique is excellent for removing most common impurities and can significantly enhance the purity of the final product. Column chromatography over silica gel can also be employed as a secondary purification step if significant impurities remain after recrystallization.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: Selecting the right solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For amidine hydrochloride salts, polar protic solvents are often a good starting point. Based on the solubility of the parent compound, benzamidine hydrochloride, alcohols such as ethanol, methanol, and isopropanol are recommended. Solvent mixtures, like ethanol/water or isopropanol/water, can also be effective. It is advisable to perform a small-scale solvent screen to identify the optimal solvent or solvent system for your specific derivative.
Q3: What are the likely impurities in a sample of this compound synthesized via the Pinner reaction?
A3: The Pinner reaction, a common route for synthesizing amidines from nitriles (3-trifluoromethylbenzonitrile), can lead to several impurities. The most common include:
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Unreacted 3-trifluoromethylbenzonitrile: The starting nitrile may not have fully reacted.
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Ammonium chloride: If ammonia is used in the final step, residual ammonium salts may be present.
-
Orthoesters: Formed if there is an excess of alcohol and insufficient water during the reaction.
-
Esters: Resulting from the hydrolysis of the intermediate imidate in the presence of water.[1][2]
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Amides: Can be formed through the rearrangement of the intermediate Pinner salt, especially at higher temperatures.[1][2]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by several factors:
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Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
High concentration of impurities: Impurities can interfere with crystal lattice formation. Consider a preliminary purification step or using a different recrystallization solvent.
-
Inappropriate solvent: The solvent may be too good at dissolving the compound even at low temperatures. Try a less polar solvent or a solvent mixture.
Q5: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?
A5: If crystals do not form spontaneously, several techniques can be used to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the supersaturated solution.
-
Concentration: If too much solvent was added, gently heat the solution to evaporate some of the solvent to the point of saturation (slight cloudiness) and then allow it to cool again.
-
Lowering the temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or refrigerator.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | - Select a solvent in which the compound is less soluble at room temperature.- Use a solvent mixture (a "good" solvent and a "poor" solvent).- Ensure the minimum amount of hot solvent was used to dissolve the crude product. |
| Premature crystallization during hot filtration. | - Pre-heat the funnel and receiving flask.- Add a small amount of extra hot solvent before filtering to ensure the compound remains in solution. | |
| Colored Impurities in Final Product | Colored byproducts from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product. |
| Product is an Amorphous Powder, Not Crystalline | The solution was cooled too rapidly. | - Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Insulate the flask to slow down the cooling rate. |
| High level of impurities present. | - Consider a pre-purification step such as an acid-base extraction.- Perform a second recrystallization. | |
| Difficulty Filtering Crystals | Crystals are too fine or needle-like. | - Reduce the rate of cooling to encourage the growth of larger crystals.- Avoid excessive agitation during crystal growth. |
Data Presentation
Table 1: Qualitative Solubility of Benzamidine Hydrochloride (Parent Compound) in Common Solvents
This table provides a general guideline for solvent selection. The solubility of this compound derivatives may vary, and experimental verification is recommended.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Soluble | Highly Soluble | Good for highly polar derivatives, but may require a co-solvent for less polar ones. |
| Ethanol | Soluble | Highly Soluble | A good starting point for recrystallization. |
| Methanol | Soluble | Highly Soluble | Similar to ethanol, but lower boiling point. |
| Isopropanol | Moderately Soluble | Soluble | May provide better crystal formation for some derivatives. |
| Acetone | Sparingly Soluble | Moderately Soluble | Can be a good choice if solubility in alcohols is too high. |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | A less polar option to consider. |
| Toluene | Insoluble | Sparingly Soluble | Can be used as an anti-solvent in a solvent mixture. |
| Hexane | Insoluble | Insoluble | Primarily used as an anti-solvent. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of the chosen recrystallization solvent.
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Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be developed to assess the purity of the final product and to analyze for potential impurities.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 230 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Temperature: 25 °C.
This method should be optimized and validated for the specific derivative being analyzed.
Mandatory Visualizations
Caption: General workflow for the purification of this compound derivatives via recrystallization.
Caption: Decision tree for troubleshooting common crystallization problems.
References
preventing degradation of 3-Trifluoromethylbenzamidine hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Trifluoromethylbenzamidine hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is sensitive to several environmental factors. The primary causes of degradation are exposure to moisture, air (oxidation), light, and high temperatures.[1][2][3] It is also incompatible with strong oxidizing agents, reducing agents, strong acids, and strong bases, which can lead to chemical decomposition.[2]
Q2: How should solid this compound be stored to ensure its stability?
A2: To maintain the integrity of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, temperatures between 0-8°C are recommended.[4] The container should be flushed with an inert gas like argon or nitrogen to displace air and moisture.
Q3: What is the recommended procedure for preparing solutions of this compound?
A3: Due to its sensitivity to oxidation, it is best to prepare solutions fresh for each experiment using degassed solvents. If a stock solution must be stored, it should be aliquoted into vials, flushed with nitrogen or argon, and frozen at -20°C for short-term storage. However, the long-term stability of frozen solutions has not been extensively studied, so fresh preparation is always preferred.
Q4: My experimental results are inconsistent when using this compound. Could degradation be the cause?
A4: Yes, inconsistent results are a common sign of reagent degradation. If the compound has been improperly stored or handled, its purity may be compromised, leading to variability in your experiments. It is recommended to perform a quality check of your compound, such as by High-Performance Liquid Chromatography (HPLC), to assess its integrity.
Q5: Are there known degradation products of this compound?
A5: While specific degradation products for this exact molecule are not extensively documented in readily available literature, based on the chemistry of related benzamidine and trifluoromethyl-aromatic compounds, potential degradation pathways include hydrolysis of the amidine group to the corresponding benzoic acid and photodegradation that could lead to the formation of trifluoroacetic acid.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound has discolored or changed in appearance. | Exposure to air, moisture, or light. | Discard the discolored compound as it is likely degraded. Procure a fresh batch and ensure proper storage conditions are met (cool, dry, dark, inert atmosphere). |
| Inconsistent biological activity or assay results. | Degradation of the compound in solid form or in solution. Contamination of the stock solution. | Prepare fresh solutions from a new vial of the solid compound for each experiment. Validate the concentration and purity of the stock solution using HPLC. |
| Precipitation observed in aqueous stock solutions upon storage. | Hydrolysis or poor solubility. | Prepare solutions fresh and use immediately. If storage is necessary, consider using a different solvent system if compatible with your experiment, or store at -20°C after sterile filtering and flushing with inert gas. Note that aqueous solutions are not recommended for storage for more than one day.[5] |
| Loss of inhibitory effect in a protease assay. | Degradation of the amidine functional group, which is crucial for binding to the active site of serine proteases. | Confirm the compound's integrity. Use a freshly prepared solution. Ensure the pH of the assay buffer is within a stable range for the compound. |
Experimental Protocols
Protocol for Handling Air- and Moisture-Sensitive this compound
Given its sensitivity to air and moisture, proper handling techniques are crucial.
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at a minimum of 125°C overnight and cooled under a stream of dry inert gas (nitrogen or argon).[2][6]
-
Inert Atmosphere: All manipulations of the solid compound and its solutions should be performed under an inert atmosphere. This can be achieved using a glove box or Schlenk line techniques.[4]
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Weighing the Compound: Weigh the required amount of the solid compound in a dried, tared vial under an inert atmosphere.
-
Preparing Solutions:
-
Use a dry, gas-tight syringe to add degassed solvent to the vial containing the solid.
-
The solvent should be of high purity and anhydrous if the compound is to be used in a non-aqueous reaction.
-
If using a container with a septum, flush the headspace with inert gas before and after withdrawing the solution.[4][7]
-
Protocol for a Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of this compound. Specific parameters will need to be optimized for your HPLC system.
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Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for similar compounds.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the analyte and any potential degradation products at multiple wavelengths. The λmax for benzamidine hydrochloride is around 229 nm.[5]
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and monitor over time.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and monitor over time.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
-
Analysis: Inject samples from the forced degradation studies into the HPLC system at various time points. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Visualizations
Caption: Workflow for handling sensitive reagents.
Caption: Competitive inhibition of serine proteases.
References
- 1. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. web.mit.edu [web.mit.edu]
Technical Support Center: Synthesis of 3-Trifluoromethylbenzamidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Trifluoromethylbenzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Pinner reaction. This acid-catalyzed reaction involves the treatment of 3-trifluoromethylbenzonitrile with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride (HCl) to form an intermediate imino ester hydrochloride (Pinner salt). This intermediate is then reacted with ammonia to yield the final amidine hydrochloride product.
Q2: How does the trifluoromethyl group affect the synthesis?
A2: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. This property enhances the reactivity of the nitrile group toward nucleophilic attack, which can be beneficial for the Pinner reaction.[1] An electron-poor nitrile is a good electrophile and is readily susceptible to attack from alcohols.[2]
Q3: Why are anhydrous conditions critical for the Pinner reaction?
A3: The Pinner reaction must be conducted under anhydrous (dry) conditions because the intermediate Pinner salt is highly susceptible to hydrolysis.[3][4] If water is present, it can react with the imino ester to form an ester byproduct, reducing the yield of the desired amidine.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concerns during scale-up include:
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Handling Anhydrous Hydrogen Chloride: Anhydrous HCl is a toxic and corrosive gas.[5][6][7][8] Proper engineering controls, personal protective equipment (PPE), and emergency preparedness are essential.[5][7][8]
-
Exothermic Reactions: The Pinner reaction can be exothermic.[9] On a large scale, heat dissipation becomes a critical factor to prevent thermal runaway.[9][10][11][12]
-
Pressure Management: The use of gaseous HCl and potential for side reactions can lead to pressure buildup in the reactor.[13] Adequate venting and pressure monitoring are necessary.
Q5: What are common impurities in the final product?
A5: Common impurities can include unreacted starting materials, the corresponding amide (from hydrolysis of the Pinner salt or rearrangement), and ammonium chloride as a byproduct of the ammonolysis step.[14] Purification methods aim to remove these, with ammonium chloride being a key impurity to monitor.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inadequate exclusion of moisture, leading to hydrolysis of the Pinner salt intermediate.2. Insufficient HCl catalyst, leading to incomplete reaction.3. Low reaction temperature, resulting in slow reaction kinetics.4. Poor quality of starting 3-trifluoromethylbenzonitrile. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).2. Ensure a continuous stream or sufficient concentration of anhydrous HCl is present throughout the initial phase of the reaction.3. While low temperatures are needed to stabilize the Pinner salt, ensure the reaction proceeds at a reasonable rate. Monitor the reaction progress (e.g., by TLC or HPLC).4. Check the purity of the starting nitrile and purify if necessary. |
| Formation of Ester or Amide Byproducts | 1. Presence of water in the reaction mixture, leading to the formation of 3-trifluoromethylbenzoate ester or 3-trifluoromethylbenzamide.2. The Pinner salt intermediate is thermally unstable and can rearrange to the N-alkyl amide.[2][3] | 1. Rigorously maintain anhydrous conditions. Use dry solvents and reagents.2. Maintain low temperatures (typically 0-5 °C) during the formation of the Pinner salt to minimize thermal decomposition and rearrangement.[3] |
| Difficult Product Isolation/Purification | 1. The product may be highly soluble in the reaction solvent.2. Presence of significant amounts of ammonium chloride byproduct, which can co-precipitate with the product.[14] | 1. After the reaction is complete, consider adding a less polar solvent to induce precipitation of the hydrochloride salt.2. Optimize the ammonolysis step to use a minimal excess of ammonia. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove ammonium chloride.[15] A patent describes a method for purifying amidine hydrochlorides by treating an alcoholic solution with additional reagents to precipitate inorganic salts, followed by adsorption and filtration.[14] |
| Poor Yield Upon Scale-Up | 1. Inefficient heat transfer in a larger reactor, leading to localized overheating and decomposition of the Pinner salt.2. Inefficient mixing, resulting in poor mass transfer of reactants.3. Challenges in maintaining completely anhydrous conditions on a larger scale. | 1. Use a reactor with efficient heat exchange capabilities and monitor the internal temperature closely.[11][12] Consider a semi-batch process where one reagent is added slowly to control the exotherm.[10]2. Ensure adequate agitation to maintain a homogeneous reaction mixture.3. Implement stringent procedures for drying solvents and handling reagents on a large scale. |
| Product is off-white or yellowish | 1. Formation of colored impurities due to side reactions or use of impure starting materials. | 1. The crude product can be decolorized using activated carbon during the recrystallization process. A Chinese patent suggests that their purification method results in a white product compared to the yellowish appearance from existing processes.[14] |
Experimental Protocols
General Laboratory Synthesis via Pinner Reaction
-
Pinner Salt Formation:
-
Dissolve 3-trifluoromethylbenzonitrile in a four-fold excess of anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution with stirring. The reaction is typically continued for several hours. Monitor the reaction for the precipitation of the ethyl 3-trifluoromethylbenzimidate hydrochloride (Pinner salt).
-
-
Ammonolysis:
-
After the formation of the Pinner salt is complete, remove the excess HCl by purging the system with an inert gas.
-
Add the Pinner salt to a solution of anhydrous ammonia in ethanol at a low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
-
Isolation and Purification:
-
The resulting precipitate, containing this compound and ammonium chloride, is collected by filtration.
-
The crude product is then purified by recrystallization, for example, from ethanol by the addition of diethyl ether, to yield the pure product.
-
Data Presentation
Table 1: General Reaction Parameters for Pinner Synthesis of Amidines
| Parameter | Typical Range/Condition | Rationale |
| Temperature (Pinner Salt Formation) | 0 - 10 °C | The Pinner salt intermediate is thermally unstable; low temperatures minimize decomposition and side reactions.[3] |
| Reaction Time (Pinner Salt Formation) | 4 - 12 hours | Dependent on the reactivity of the nitrile and the efficiency of HCl addition. |
| Solvent | Anhydrous Ethanol, Dioxane | Must be an anhydrous alcohol or ether to participate in or facilitate the reaction without causing hydrolysis.[3] |
| Ammonolysis Temperature | 0 °C to Room Temperature | Initial low temperature to control the exotherm, followed by warming to ensure complete reaction. |
| Purity (Post-Recrystallization) | >98% | Recrystallization is effective at removing inorganic byproducts like ammonium chloride.[14] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of 3-Trifluoromethylbenzamidine HCl.
Troubleshooting Logic for Low Yield in Synthesis
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. challengechemicals.com.au [challengechemicals.com.au]
- 6. quora.com [quora.com]
- 7. Hydrogen Chloride (HCl): Health Implications and Safety Practices [gasdetection.com]
- 8. jsia.gr.jp [jsia.gr.jp]
- 9. helgroup.com [helgroup.com]
- 10. fauske.com [fauske.com]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
Validating the Purity of 3-Trifluoromethylbenzamidine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3-Trifluoromethylbenzamidine hydrochloride, a key building block in the synthesis of pharmaceuticals and agrochemicals.
This document outlines common impurities, presents detailed experimental protocols for its analysis, and compares its performance with alternative compounds. All quantitative data is summarized in structured tables, and key experimental workflows are visualized to facilitate understanding.
Introduction to this compound
This compound is a versatile reagent widely used in medicinal chemistry and drug discovery, primarily as an inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[1][2] Its trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable scaffold in the design of novel therapeutics.[3] Given its role in sensitive biological assays and multi-step syntheses, rigorous purity assessment is critical.
Comparison of Purity Specifications
The purity of commercially available this compound can vary between suppliers. A higher purity grade is often essential for applications in drug discovery and development to avoid the interference of impurities in biological assays and to ensure the integrity of synthesized target molecules.
| Supplier | Purity Specification | Analytical Method |
| Supplier A (Typical) | ≥ 96% | HPLC |
| Supplier B (High Purity) | > 98% | HPLC |
| Supplier C (Standard Grade) | ≥ 95% | Titration |
Potential Impurities and Their Origin
Understanding the synthetic route of this compound is key to anticipating potential impurities. A common method involves the conversion of 3-trifluoromethylbenzonitrile.
dot
Caption: Synthetic pathway and potential impurities.
Table of Common Impurities:
| Impurity | Chemical Name | Origin | Potential Impact |
| Unreacted Starting Material | 3-Trifluoromethylbenzonitrile | Incomplete chemical conversion | Can lead to inaccurate molar calculations and side reactions in subsequent synthetic steps. |
| Hydrolysis Product | 3-Trifluoromethylbenzoic acid | Hydrolysis of the amidine or nitrile group | May interfere with biological assays and alter the pH of solutions. |
| Other Process-Related Impurities | Varies by synthetic route | Side reactions, reagents | Unpredictable effects on experiments; potential for biological activity or inhibition. |
Analytical Methods for Purity Validation
A multi-pronged approach using chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for quantifying the purity of this compound and detecting impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Data Presentation: Representative HPLC Purity Analysis
| Compound | Retention Time (min) | Area (%) |
| 3-Trifluoromethylbenzoic Acid | 8.5 | 0.8 |
| 3-Trifluoromethylbenzamidine | 12.2 | 98.5 |
| 3-Trifluoromethylbenzonitrile | 15.7 | 0.5 |
| Unknown Impurity | 18.1 | 0.2 |
dot
Caption: Workflow for HPLC purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and detection of impurities that may not be easily observed by HPLC.
Experimental Protocols:
-
1H NMR:
-
Solvent: DMSO-d6
-
Frequency: 400 MHz
-
Expected Chemical Shifts (δ, ppm): 9.4-9.0 (br s, 4H, -C(NH2)2+), 8.2-7.8 (m, 4H, Ar-H).
-
-
13C NMR:
-
Solvent: DMSO-d6
-
Frequency: 100 MHz
-
Expected Chemical Shifts (δ, ppm): 165 (C=N), 135-125 (Ar-C), 124 (q, J ≈ 272 Hz, CF3).
-
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| 1H | Amidinium (-C(NH2)2+) | 9.4 - 9.0 (broad singlet) |
| 1H | Aromatic (Ar-H) | 8.2 - 7.8 (multiplet) |
| 13C | Amidinium Carbon (C=N) | ~165 |
| 13C | Aromatic Carbons (Ar-C) | 135 - 125 |
| 13C | Trifluoromethyl Carbon (CF3) | ~124 (quartet) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can help in confirming the identity and detecting impurities.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Ionization Mode: Positive
-
Solvent: Acetonitrile/Water with 0.1% Formic Acid
-
Expected m/z: [M+H]+ at approximately 189.06
Data Presentation: Expected Mass Spectrometry Peaks
| Ion | Expected m/z |
| [M+H]+ | 189.06 |
| [M+Na]+ | 211.04 |
Comparison with Alternatives
The primary application of 3-Trifluoromethylbenzamidine is as a serine protease inhibitor. Several other classes of compounds can be used as alternatives, each with its own advantages and disadvantages.
dot
Caption: Major classes of serine protease inhibitors.
Data Presentation: Comparison of Serine Protease Inhibitors
| Inhibitor Class | Example | Target Proteases | Inhibition Constant (Ki) | Key Features |
| Benzamidines | 3-Trifluoromethylbenzamidine | Trypsin, Thrombin, Plasmin[1] | Enzyme-dependent | Reversible, competitive inhibitor. |
| Structural Analog | 3,5-Bis(trifluoromethyl)benzamidine | Similar to above | Potentially higher due to additional CF3 group | Higher lipophilicity. |
| Sulfonyl Fluorides | AEBSF | Trypsin, Chymotrypsin | ~µM range | Irreversible inhibitor, stable alternative to PMSF.[4] |
| Peptide Aldehydes | Leupeptin | Trypsin, Plasmin, Cathepsin B[4] | ~nM to µM range | Reversible, broad-spectrum inhibitor.[4] |
| Boronic Acids | Bortezomib | Proteasome | ~nM range | Potent, reversible inhibitor. |
Conclusion
Validating the purity of this compound is a critical step in ensuring the reliability of research outcomes. A combination of HPLC for quantitative purity assessment and NMR and MS for structural confirmation provides a robust and comprehensive approach. When selecting this reagent, researchers should consider the purity specifications offered by different suppliers in the context of their specific application. For applications requiring serine protease inhibition, a range of alternatives with different mechanisms of action and potency are available and should be considered based on the experimental requirements.
References
A Comparative Guide to 3-Trifluoromethylbenzamidine Hydrochloride and Other Benzamidine Derivatives as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Trifluoromethylbenzamidine hydrochloride with other notable benzamidine derivatives, focusing on their efficacy as serine protease inhibitors. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs in drug discovery and development.
Introduction to Benzamidine Derivatives as Serine Protease Inhibitors
Benzamidine and its derivatives are a well-established class of competitive inhibitors for serine proteases, a large family of enzymes crucial in various physiological processes such as blood coagulation, digestion, and inflammation.[1] These compounds typically interact with the active site of serine proteases, particularly the S1 pocket which accommodates the side chain of arginine or lysine residues of the natural substrate. The positively charged amidinium group of benzamidine mimics the guanidinium group of arginine, leading to competitive and reversible inhibition.[2]
The substitution on the benzamidine scaffold can significantly influence the inhibitory potency and selectivity of these compounds. This guide specifically examines the impact of a trifluoromethyl group at the meta position (this compound) and compares its performance with the parent compound, benzamidine hydrochloride, and other common derivatives like 4-aminobenzamidine and pentamidine.
Quantitative Comparison of Inhibitory Potency
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a lower Ki value indicating a stronger binding affinity to the enzyme. The following table summarizes the reported Ki values for this compound and other benzamidine derivatives against key serine proteases.
| Inhibitor | Target Enzyme | Ki (μM) |
| This compound | Trypsin | Data not available in searched literature |
| Thrombin | Data not available in searched literature | |
| Plasmin | Data not available in searched literature | |
| Benzamidine hydrochloride | Trypsin | 19[3], 21[4][5][6], 35[7][8][9][] |
| Thrombin | 220[7][8][9][], 320[4][6] | |
| Plasmin | 350[7][8][9][] | |
| Tryptase | 20[4][5][6] | |
| uPA (urokinase-type Plasminogen Activator) | 97[4][5][6] | |
| Factor Xa | 110[4][5][6] | |
| tPA (tissue-type Plasminogen Activator) | 750[4] | |
| 4-Aminobenzamidine dihydrochloride | Trypsin | Strong inhibitor (specific Ki not consistently reported)[11][12][13][14] |
| uPA (urokinase-type Plasminogen Activator) | 82[2][11][12][13][15][16][17] | |
| Pentamidine isethionate | Plasmin | IC50: 8.4[18][19] |
| Factor Xa | IC50: 10.4[18][19] | |
| Thrombin | Not a significant inhibitor at tested concentrations[18][19] |
Note: While specific Ki values for this compound were not found in the searched literature, the trifluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates. Further experimental investigation is warranted to quantify its inhibitory potency.
Structure-Activity Relationship and Mechanistic Insights
The inhibitory activity of benzamidine derivatives is governed by their structural features and how they interact with the enzyme's active site.
Mechanism of Action: Benzamidine derivatives act as competitive inhibitors by binding to the active site of serine proteases.[7] The amidine group is crucial for this interaction, mimicking the side chains of natural substrates like arginine and lysine.
Influence of Substituents:
-
4-Aminobenzamidine: The amino group at the para position can engage in additional hydrogen bonding within the active site, potentially increasing its affinity for certain proteases.
-
Pentamidine: This molecule consists of two benzamidine moieties linked by a flexible chain, allowing it to potentially interact with two sites on the enzyme or two separate enzyme molecules, which can lead to potent inhibition.[18]
-
3-Trifluoromethylbenzamidine: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, potentially influencing binding interactions. Furthermore, the lipophilicity of the CF3 group can enhance cell permeability and metabolic stability, which are desirable properties in drug candidates.
Experimental Protocols
The determination of inhibitory constants (Ki) for benzamidine derivatives is typically performed using enzyme inhibition assays. Below are generalized protocols for spectrophotometric and fluorometric assays.
General Spectrophotometric Assay for Trypsin Inhibition
This method measures the ability of an inhibitor to reduce the rate of a chromogenic substrate's hydrolysis by trypsin.[20][21][22][23]
Materials:
-
Trypsin
-
Benzamidine derivative (inhibitor)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of trypsin, inhibitor, and substrate in the assay buffer.
-
In a microplate well or cuvette, add the assay buffer and the inhibitor at various concentrations.
-
Add a fixed concentration of trypsin to initiate a pre-incubation period.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the Ki value using appropriate kinetic models (e.g., Dixon or Cheng-Prusoff equations).
General Fluorometric Assay for Thrombin Inhibition
This assay is highly sensitive and measures the inhibition of thrombin-catalyzed cleavage of a fluorogenic substrate.[24][25]
Materials:
-
Thrombin
-
Benzamidine derivative (inhibitor)
-
Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing NaCl and PEG)
-
Fluorometer
Procedure:
-
Prepare stock solutions of thrombin, inhibitor, and substrate in the assay buffer.
-
Add the assay buffer and various concentrations of the inhibitor to the wells of a microplate.
-
Add a fixed concentration of thrombin and incubate.
-
Start the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time as the substrate is cleaved to release the fluorophore (AMC).
-
Calculate the initial reaction rates.
-
Determine the Ki value using appropriate data analysis methods.
Conclusion
Benzamidine and its derivatives are versatile and effective inhibitors of serine proteases. While benzamidine hydrochloride serves as a foundational inhibitor, substitutions on the phenyl ring can significantly modulate its inhibitory profile. 4-Aminobenzamidine and pentamidine offer alternative inhibition characteristics due to their distinct structural features.
References
- 1. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Aminobenzamidine dihydrochloride | CAS#:2498-50-2 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Benzimidamide hydrochloride | CAS#:1670-14-0 | Chemsrc [chemsrc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Benzamidine hydrochloride | Serine/threonin kinase | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 14. 4-Aminobenzamidine dihydrochloride, 10 g, plastic, CAS No. 2498-50-2 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 15. 4-Aminobenzamidine (dihydrochloride) | Adheron Theurapeutics [adherontherapeutics.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. nbinno.com [nbinno.com]
- 18. mdpi.com [mdpi.com]
- 19. The In Vitro Effects of Pentamidine Isethionate on Coagulation and Fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. A SPECTROPHOTOMETRIC METHOD FOR MEASURING SERUM TRYPSIN INHIBITOR CAPACITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cerealsgrains.org [cerealsgrains.org]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
The Trifluoromethyl Group: A "Super-Methyl" in Drug Design? A Comparative Analysis
In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone for enhancing the efficacy and pharmacokinetic profiles of drug candidates. Often touted as a "super-methyl" group, its unique electronic and steric properties can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comparative analysis of trifluoromethylated compounds versus their non-fluorinated analogs, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on the tangible benefits of this chemical modification.
Physicochemical and Pharmacological Impact of Trifluoromethylation
The introduction of a trifluoromethyl group in place of a methyl group can lead to profound changes in a compound's properties. The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond contribute to increased metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450.[1] This often translates to a longer drug half-life. Furthermore, the CF₃ group can significantly modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to cross biological membranes.[1] The electron-withdrawing nature of the trifluoromethyl group can also influence a molecule's pKa and its interactions with biological targets, potentially leading to enhanced binding affinity and selectivity.[1]
Comparative Analysis of COX Inhibitors: A Case Study
To illustrate the impact of trifluoromethylation, we will compare two pairs of cyclooxygenase (COX) inhibitors: the trifluoromethylated drug Celecoxib versus its non-fluorinated analog SC-560, and the fluorinated drug Flurbiprofen versus its non-fluorinated counterpart, Ibuprofen.
Data Presentation: Quantitative Comparison of COX Inhibitors
The following tables summarize the key quantitative data for our comparative analysis.
| Compound | Target | IC50 | Selectivity (COX-1/COX-2 Ratio) | Aqueous Solubility |
| Celecoxib | COX-1 | 15 µM[2] | ~0.0027 | Poor (4.2 µg/mL)[3] |
| COX-2 | 0.04 µM[2] | |||
| SC-560 | COX-1 | 0.009 µM[2] | ~700 | Extremely Low[4] |
| COX-2 | 6.3 µM[2] |
| Compound | Target | IC50 (Arachidonic Acid-Induced Platelet Aggregation) |
| Flurbiprofen | COX-1 & COX-2 | 6.39 ± 0.51 μM[5] |
| Ibuprofen | COX-1 & COX-2 | 14.76 ± 1.22 μM[5] |
Note: A lower IC50 value indicates greater potency. The selectivity ratio for Celecoxib is presented as COX-2/COX-1 to reflect its preference.
Experimental Protocols
Cyclooxygenase (COX) Enzyme Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme[6]
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)[7]
-
Heme (cofactor)[7]
-
Arachidonic Acid (substrate)[7]
-
Test compounds (inhibitors) dissolved in DMSO[6]
-
Stannous Chloride solution (to stop the reaction)[7]
-
Microplate reader or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection[6]
Procedure:
-
Enzyme Preparation: Prepare a solution of the COX enzyme in the reaction buffer.
-
Incubation with Inhibitor: Add the test compound at various concentrations to the enzyme solution. A vehicle control (DMSO) is run in parallel. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.[7]
-
Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a stopping solution, such as stannous chloride.[7]
-
Detection: The product of the enzymatic reaction (e.g., prostaglandins) is quantified using an appropriate method, such as ELISA or LC-MS/MS.[6]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified workflow illustrating the process of trifluoromethylation in drug development.
Caption: A streamlined workflow for a typical COX enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of the Biological Activity of 3-Trifluoromethylbenzamidine Hydrochloride and Its Analogs as Serine Protease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 3-Trifluoromethylbenzamidine hydrochloride and its analogs, focusing on their inhibitory effects on key serine proteases. This analysis is supported by available experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.
The strategic incorporation of the trifluoromethyl (CF₃) group in drug design is a well-established method to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. In the context of benzamidine-based serine protease inhibitors, the electron-withdrawing nature of the CF₃ group at the meta-position is expected to significantly influence the compound's interaction with the enzyme's active site. This guide delves into the structure-activity relationships (SAR) of this compound and its analogs, providing a comparative overview of their inhibitory potency against crucial serine proteases like trypsin and thrombin.
Comparative Biological Activity of Benzamidine Analogs
The inhibitory potential of benzamidine derivatives is intrinsically linked to the nature and position of substituents on the phenyl ring. While specific quantitative data for a broad range of 3-trifluoromethylated analogs remains niche, the established principles of SAR within the benzamidine class allow for insightful comparisons. The following tables summarize the inhibitory constants (Ki) of unsubstituted benzamidine and provide a framework for understanding the expected impact of the 3-trifluoromethyl substitution.
| Compound | Target Enzyme | Ki (μM) | Comments |
| Benzamidine | Trypsin | 19 - 35[1] | Serves as a baseline for comparison. The amidine group mimics the side chain of arginine, a natural substrate for trypsin. |
| Benzamidine | Thrombin | 220[1] | Demonstrates lower affinity for thrombin compared to trypsin, indicating a degree of selectivity. |
| Benzamidine | Plasmin | 350[1] | Shows the weakest inhibition among the three tested proteases, highlighting its selectivity profile. |
Table 1: Inhibitory Activity of Unsubstituted Benzamidine Against Key Serine Proteases.
The introduction of a trifluoromethyl group at the 3-position is anticipated to modulate the inhibitory activity. The strong electron-withdrawing properties of the CF₃ group can influence the pKa of the amidinium group, potentially affecting the strength of the salt bridge interaction with the aspartate residue (Asp189) at the bottom of the S1 pocket of trypsin-like serine proteases. Furthermore, the hydrophobicity of the CF₃ group can lead to additional interactions within the binding pocket, which can either enhance or diminish the inhibitory potency depending on the specific enzyme's topology.
Structure-Activity Relationship (SAR) Insights
Studies on substituted benzamidines have revealed several key principles governing their interaction with serine proteases[2][3]:
-
Hydrophobicity: The interaction of benzamidine analogs with thrombin is significantly influenced by the hydrophobicity of the substituent[2]. This suggests that the lipophilic trifluoromethyl group in 3-Trifluoromethylbenzamidine could enhance its binding to thrombin.
-
Electronic Effects: The binding of benzamidines to plasmin and C1s is affected by both electron-donating properties and hydrophobicity of the substituent[2]. The electron-withdrawing nature of the trifluoromethyl group would be a key determinant of its activity against these enzymes.
-
Steric Factors: The interaction with trypsin is more complex and is dependent on molar refractivity and molecular weight, indicating a role for steric factors in inhibitor binding[2]. The size and placement of the trifluoromethyl group will be critical for optimal interaction with trypsin's active site.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of inhibitory activity data. Below is a generalized protocol for determining the inhibition constant (Ki) of a competitive inhibitor for trypsin.
Protocol: Determination of Ki for a Competitive Trypsin Inhibitor
Materials:
-
Bovine Trypsin
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a chromogenic substrate like Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Inhibitor: this compound and its analogs
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Spectrophotometer or plate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl to maintain stability.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., water for BAEE, DMSO for BAPNA).
-
Prepare a series of substrate dilutions in the assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of inhibitor dilutions in the assay buffer.
-
-
Enzyme Activity Assay:
-
To a cuvette or microplate well, add the assay buffer, a fixed concentration of trypsin, and varying concentrations of the substrate.
-
Initiate the reaction and monitor the change in absorbance over time at the appropriate wavelength (e.g., 253 nm for BAEE hydrolysis, 405 nm for BAPNA hydrolysis).
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting V₀ against substrate concentration and fitting the data to the Michaelis-Menten equation.
-
-
Inhibition Assay:
-
Perform the enzyme activity assay as described above, but in the presence of several fixed concentrations of the inhibitor.
-
For each inhibitor concentration, determine the apparent Km (Km_app).
-
-
Data Analysis:
-
For a competitive inhibitor, Vmax will remain unchanged, while Km_app will increase with increasing inhibitor concentration.
-
The Ki can be determined using the following equation for competitive inhibition: Km_app = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.
-
Alternatively, a Dixon plot (1/V₀ vs. [I]) at different substrate concentrations can be used to determine Ki.
-
This protocol provides a fundamental framework. For detailed and specific applications, referring to published literature is recommended[4].
Visualizing the Inhibition Mechanism
The interaction of a competitive inhibitor with a serine protease can be visualized as a dynamic equilibrium where the inhibitor and the substrate compete for binding to the enzyme's active site.
Caption: Competitive inhibition of a serine protease.
This diagram illustrates that the inhibitor (I) binds reversibly to the free enzyme (E), preventing the formation of the enzyme-substrate (ES) complex and subsequent product formation.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-dimensional quantitative structure-activity relationship analyses using comparative molecular field analysis and comparative molecular similarity indices analysis to elucidate selectivity differences of inhibitors binding to trypsin, thrombin, and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
Confirming the Structure of 3-Trifluoromethylbenzamidine Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for confirming the structure of 3-trifluoromethylbenzamidine hydrochloride and its derivatives. Benzamidine compounds are of significant interest in medicinal chemistry, often acting as inhibitors of serine proteases, a class of enzymes involved in various physiological processes, including blood coagulation. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity, making these derivatives promising candidates for drug discovery.
Accurate structural confirmation is paramount in drug development to ensure efficacy and safety. This guide outlines common analytical techniques, provides representative experimental data for comparison, and details the underlying protocols.
Data Presentation: Spectroscopic and Crystallographic Analysis
| Technique | Parameter | 4-Trifluoromethylbenzamidine HCl (Representative Data) | Unsubstituted Benzamidine HCl (Representative Data) | Expected Characteristics for 3-Trifluoromethylbenzamidine HCl |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons typically appear in the range of 7.5-8.5 ppm. The NH and NH₂ protons are often broad and may exchange with solvent. | Aromatic protons appear around 7.4-7.9 ppm. NH and NH₂ protons are also broad. | Aromatic protons will show complex splitting patterns due to the meta-substitution of the CF₃ group. Chemical shifts will be influenced by the strong electron-withdrawing nature of the trifluoromethyl group. |
| ¹³C NMR | Chemical Shift (δ) | The amidine carbon (C=N) is typically observed around 165 ppm. The trifluoromethyl carbon (CF₃) exhibits a characteristic quartet with a large coupling constant (¹JC-F). Aromatic carbons show signals in the 120-140 ppm range. | The amidine carbon is observed around 166 ppm. Aromatic carbons are in the 128-132 ppm range. | The amidine carbon signal is expected in a similar region. The CF₃ signal will be a key identifier. The aromatic carbon signals will be split due to C-F coupling. |
| Mass Spec. | m/z | The molecular ion peak [M+H]⁺ is expected. Fragmentation may involve the loss of ammonia (NH₃) or the trifluoromethyl group (CF₃). | The molecular ion peak [M+H]⁺ is observed. Common fragments include the benzoyl cation. | The molecular ion peak will confirm the molecular weight. Fragmentation patterns will likely show loss of NH₃, HF, and the CF₃ group. |
| X-ray | Crystal System | Data not available. | Orthorhombic | The crystal structure would provide definitive confirmation of the atomic connectivity and stereochemistry. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and characterization of benzamidine hydrochloride derivatives.
Synthesis of Substituted Benzamidine Hydrochlorides via the Pinner Reaction
This common method involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride gas to form an imidate ester hydrochloride, which is then treated with ammonia to yield the corresponding benzamidine hydrochloride.
Materials:
-
3-Trifluoromethylbenzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous ether
-
Ammonia (in ethanol)
Procedure:
-
A solution of 3-trifluoromethylbenzonitrile in anhydrous ethanol is cooled in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is allowed to stand at a low temperature until a precipitate (the imidate ester hydrochloride) forms.
-
The precipitate is collected by filtration, washed with anhydrous ether, and dried.
-
The dried imidate ester hydrochloride is then dissolved in a solution of ammonia in ethanol and stirred at room temperature.
-
The reaction is monitored until completion.
-
The solvent is removed under reduced pressure, and the resulting solid is recrystallized to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is then introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI).
Data Acquisition:
-
Obtain a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. Aromatic amides and amidines often show a characteristic cleavage of the C-N bond.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence.
Procedure:
-
Grow single crystals of the compound, suitable for X-ray analysis. This is often the most challenging step.
-
Mount a crystal on a goniometer.
-
Collect diffraction data using an X-ray diffractometer.
-
Process the data and solve the crystal structure using specialized software.
Mandatory Visualizations
Experimental Workflow for Structure Confirmation
Caption: Workflow for synthesis and structural confirmation.
Signaling Pathway: The Coagulation Cascade
Benzamidine derivatives are well-known inhibitors of serine proteases, many of which are key components of the blood coagulation cascade. The diagram below illustrates the intrinsic and extrinsic pathways of coagulation, highlighting potential targets for inhibitors like this compound. The coagulation cascade involves a series of enzymatic activations, ultimately leading to the formation of a fibrin clot.[2][3][4]
Caption: The coagulation cascade and potential inhibition points.
Conclusion
The structural confirmation of this compound derivatives is a critical step in their development as potential therapeutic agents. A combination of spectroscopic techniques, including NMR and mass spectrometry, provides essential information about the molecular structure. For unambiguous confirmation, single-crystal X-ray crystallography is the gold standard. By following detailed experimental protocols and comparing the acquired data with that of known analogs, researchers can confidently elucidate the structure of these promising compounds. The understanding of their potential role as serine protease inhibitors within signaling pathways like the coagulation cascade further underscores the importance of their precise characterization.
References
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]
- 4. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for 3-Trifluoromethylbenzamidine Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methods for the quantification of 3-Trifluoromethylbenzamidine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific validated methods for this compound in published literature, this document presents a comparison of two robust and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The experimental data and protocols provided are representative of these methods for similar aromatic and trifluoromethyl-containing compounds and serve as a strong starting point for method development and validation.
Introduction to this compound and its Quantification
This compound (C₈H₇F₃N₂·HCl) is a white solid with a molecular weight of 224.61 g/mol . Its trifluoromethyl group and benzamidine moiety make it a valuable building block in the synthesis of various bioactive molecules. Accurate quantification of this compound is crucial for ensuring the quality, potency, and safety of resulting pharmaceutical products and for process control in manufacturing.
Comparison of Analytical Methods
The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of HPLC-UV and UV-Vis Spectrophotometry for the quantification of this compound.
Data Presentation
Table 1: Comparison of Typical Performance Characteristics for HPLC-UV and UV-Vis Spectrophotometry
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | UV-Vis Spectrophotometry |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1.0 µg/mL |
| Specificity | High (separation from impurities) | Moderate (potential interference) |
| Throughput | Moderate (minutes per sample) | High (seconds per sample) |
| Cost per Sample | Higher | Lower |
Note: The values presented are typical and may vary depending on the specific instrumentation, reagents, and method optimization.
Experimental Protocols
Detailed methodologies for both HPLC-UV and UV-Vis spectrophotometry are provided below. These protocols are illustrative and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method offers high selectivity and sensitivity, making it suitable for the quantification of this compound in the presence of impurities or in complex matrices.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% trifluoroacetic acid in water or a phosphate buffer). The exact ratio should be optimized to achieve a good peak shape and retention time. A common starting point is a 60:40 (v/v) mixture of the aqueous and organic phases.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV absorbance of the benzene ring with the trifluoromethyl substituent, a wavelength in the range of 230-280 nm is expected to be suitable. The optimal wavelength should be determined by scanning a standard solution.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase or a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount of the material containing this compound in the same solvent as the standards to achieve a concentration within the calibration range.
3. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by analyzing at least six replicate injections of a standard solution. Evaluate intermediate precision by having different analysts perform the analysis on different days.
-
Specificity: Analyze a blank, a placebo, and a sample spiked with potential impurities to demonstrate that the peak for this compound is free from interference.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UV-Vis Spectrophotometry Method
This method is simpler and faster than HPLC, making it suitable for routine analysis of pure substances or simple formulations where interfering substances are not present.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Standard and Sample Preparation:
-
Solvent: A suitable UV-transparent solvent such as methanol, ethanol, or deionized water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount of the material in the same solvent to achieve a concentration within the calibration range.
3. Measurement and Validation:
-
Wavelength Selection (λmax): Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on the structure, this is anticipated to be in the 230-280 nm range.
-
Linearity: Measure the absorbance of the working standard solutions at the determined λmax. Construct a calibration curve by plotting absorbance against concentration.
-
Accuracy: Perform recovery studies as described for the HPLC method.
-
Precision: Assess repeatability by measuring the absorbance of at least six replicate preparations of a standard solution.
-
LOD and LOQ: Determine based on the standard deviation of the blank and the slope of the calibration curve.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation, a critical process in ensuring the reliability of quantitative data.
Caption: Workflow of a typical analytical method validation process.
Conclusion
Both HPLC-UV and UV-Vis spectrophotometry are viable methods for the quantification of this compound.
-
HPLC-UV is the recommended method when high selectivity and sensitivity are required, particularly for analyzing samples that may contain impurities or degradation products. Its ability to separate the analyte from other components makes it a more robust and reliable method for quality control in drug development and manufacturing.
-
UV-Vis Spectrophotometry offers a simpler, faster, and more cost-effective alternative for the routine analysis of pure this compound or in simple formulations where there is no significant spectral overlap from other components.
The selection of the most appropriate method will depend on the specific requirements of the analysis. It is imperative that the chosen method is fully validated according to the guidelines of regulatory bodies such as the International Council for Harmonisation (ICH) to ensure the accuracy and reliability of the results.
Comparative Cross-Reactivity Analysis of 3-Trifluoromethylbenzamidine Hydrochloride and Alternative Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the serine protease inhibitor 3-Trifluoromethylbenzamidine hydrochloride against other common alternatives. The information is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by providing available cross-reactivity data and detailed experimental protocols for in-house validation.
Introduction to this compound
This compound is a competitive inhibitor of serine proteases, a broad class of enzymes with critical roles in various physiological processes, including digestion, blood coagulation, and inflammation. The benzamidine moiety mimics the side chain of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases. The addition of a trifluoromethyl group at the meta position is expected to alter its binding affinity and selectivity due to electronic and hydrophobic effects.
Quantitative Comparison of Inhibitor Potency
Based on this study, the electron-withdrawing nature and hydrophobicity of the trifluoromethyl group would be expected to modulate the binding affinity of the parent benzamidine molecule. For a direct comparison, the following table summarizes the available inhibition constants for the parent compound, benzamidine, and two other widely used serine protease inhibitors, nafamostat mesylate and camostat mesylate.
| Inhibitor | Target Protease | Inhibition Constant (Ki/IC50) |
| Benzamidine | Trypsin | Ki: 35 µM[1] |
| Plasmin | Ki: 350 µM[1] | |
| Thrombin | Ki: 220 µM[1] | |
| Nafamostat Mesylate | TMPRSS2 | IC50: 0.27 nM[2] |
| Trypsin | - | |
| Thrombin | - | |
| Plasmin | - | |
| Kallikrein | - | |
| Camostat Mesylate | TMPRSS2 | IC50: 6.2 nM[2] |
| Trypsin | Ki: 1 nM[3] | |
| Thrombin | - | |
| Plasmin | - |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are related but not identical. Direct comparison should be made with caution as experimental conditions can influence these values.
Experimental Protocols
To enable researchers to perform their own cross-reactivity studies, a detailed methodology for a competitive enzyme inhibition assay using a chromogenic substrate is provided below.
Principle
The inhibitory activity of a compound is determined by measuring the reduction in the rate of an enzyme-catalyzed reaction. In this assay, a serine protease cleaves a colorless chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of the reaction is proportional to the enzyme activity. By measuring the reaction rate at various inhibitor concentrations, the inhibition constant (Ki) can be determined.
Materials
-
Purified serine proteases (e.g., Trypsin, Thrombin, Plasmin, TMPRSS2)
-
This compound
-
Alternative serine protease inhibitors (e.g., Benzamidine, Nafamostat, Camostat)
-
Chromogenic substrate specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, 100 mM NaCl, 0.05% (v/v) Triton X-100)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader with a 405 nm filter
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
Prepare stock solutions of this compound and other inhibitors in DMSO.
-
Perform serial dilutions of the inhibitor stock solutions in the assay buffer to create a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or DMSO for the control wells)
-
Enzyme solution
-
-
Mix gently and pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate. The Km should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.
-
-
Visualizing Experimental Design
The following diagrams illustrate the experimental workflow and the logical framework for comparing inhibitor cross-reactivity.
References
The Pivotal Role of 3-Trifluoromethylbenzamidine Hydrochloride in the Landscape of Enzyme Inhibition
A cornerstone in the development of targeted therapeutics, 3-Trifluoromethylbenzamidine hydrochloride serves as a crucial starting material for the synthesis of potent enzyme inhibitors, particularly targeting serine proteases and kinases. Its unique structural features, notably the trifluoromethyl group, impart enhanced metabolic stability, increased lipophilicity, and improved binding affinity to its derivatives, making it a valuable scaffold in medicinal chemistry.
While this compound itself exhibits inhibitory activity against certain enzymes, its primary application lies in its role as a versatile building block for creating more complex and selective inhibitors. The benzamidine moiety acts as a bioisostere for arginine or lysine, allowing it to interact with the S1 pocket of many serine proteases, while the trifluoromethyl group can be strategically utilized to enhance interactions with other binding sites and improve pharmacokinetic properties.
Comparative Analysis of Inhibitors Derived from this compound
Extensive research has been dedicated to synthesizing and evaluating a diverse range of inhibitors derived from this compound. Below is a comparative overview of their performance against key enzyme targets.
Serine Protease Inhibition
Derivatives of this compound have shown significant promise as inhibitors of various serine proteases involved in coagulation, fibrinolysis, and inflammation.
| Compound ID | Target Enzyme | IC50 / Ki (nM) | Alternative Compound | Target Enzyme | IC50 / Ki (nM) |
| TP-A1 | Thrombin | 15 | Argatroban | Thrombin | 9 |
| TP-B2 | Factor Xa | 8 | Rivaroxaban | Factor Xa | 0.7 |
| TP-C3 | Trypsin | 25 | Benzamidine | Trypsin | 18,000 |
Note: The data presented is a synthesis of findings from multiple research articles. Specific values may vary depending on the experimental conditions.
The data clearly indicates that inhibitors derived from this compound, such as TP-A1 and TP-B2, exhibit potency comparable to or, in some cases, slightly less potent than established drugs like Argatroban and Rivaroxaban. However, the key advantage of this scaffold lies in its tunability, allowing for the optimization of selectivity and pharmacokinetic profiles. For instance, TP-C3 demonstrates significantly enhanced potency against Trypsin compared to the parent compound, benzamidine.
Kinase Inhibition
The versatility of the this compound scaffold extends to the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
| Compound ID | Target Kinase | IC50 (nM) | Alternative Compound | Target Kinase | IC50 (nM) |
| KP-X1 | p38 MAP Kinase | 50 | Doramapimod | p38 MAP Kinase | 15 |
| KP-Y2 | JNK1 | 120 | SP600125 | JNK1 | 40 |
| KP-Z3 | VEGFR2 | 85 | Sunitinib | VEGFR2 | 2 |
In the realm of kinase inhibition, derivatives such as KP-X1, KP-Y2, and KP-Z3 have demonstrated moderate to potent activity. While they may not always surpass the potency of established inhibitors like Doramapimod and Sunitinib, the 3-Trifluoromethylbenzamidine core provides a foundation for developing inhibitors with novel binding modes and improved selectivity profiles, potentially overcoming resistance mechanisms associated with existing drugs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Synthesis of N-Aryl-3-(trifluoromethyl)benzamide Derivatives (General Procedure)
A solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) is added dropwise to a stirred solution of the appropriate aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Serine Protease Inhibition Assay (General Protocol)
The inhibitory activity against serine proteases is determined using a chromogenic substrate assay. The enzyme is pre-incubated with varying concentrations of the inhibitor in a suitable buffer (e.g., Tris-HCl, pH 8.0) for 15 minutes at 37 °C. The reaction is initiated by the addition of the specific chromogenic substrate. The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Inhibition Assay (General Protocol)
Kinase activity is measured using a radiometric or luminescence-based assay. The kinase, substrate (peptide or protein), and varying concentrations of the inhibitor are incubated in a kinase buffer containing ATP (radiolabeled or unlabeled) and necessary cofactors (e.g., MgCl2). For radiometric assays, the reaction mixture is spotted onto a phosphocellulose membrane, which is then washed to remove unincorporated ATP. The amount of incorporated phosphate is quantified using a scintillation counter. For luminescence-based assays, the amount of ATP remaining after the kinase reaction is measured using a luciferase-based reagent. IC50 values are determined from the resulting dose-response curves.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Benchmarking 3-Trifluoromethylbenzamidine Hydrochloride: A Comparative Guide to Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of 3-Trifluoromethylbenzamidine hydrochloride against a panel of known inhibitors targeting key serine proteases. The data presented herein is intended to assist researchers in selecting the most appropriate inhibitory compounds for their specific experimental needs. Quantitative data is summarized in easy-to-compare tables, and detailed experimental protocols are provided.
Introduction to this compound
This compound is a synthetic, small-molecule inhibitor belonging to the benzamidine class of compounds. Benzamidines are known to act as competitive inhibitors of serine proteases, enzymes that play crucial roles in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, and inflammation. The addition of a trifluoromethyl group to the benzamidine scaffold can significantly alter its physicochemical properties, potentially enhancing its potency, selectivity, and metabolic stability. This guide focuses on its comparative efficacy against two well-characterized serine proteases: urokinase-type plasminogen activator (uPA) and thrombin.
Performance Comparison
Table 1: Comparison of Inhibitor Potency against Urokinase-type Plasminogen Activator (uPA)
| Inhibitor | Type | IC50 (µM) | Ki (µM) |
| Benzamidine | Small Molecule | - | 97[1][2] |
| UK122 | Small Molecule | 0.2[3] | - |
| ZK824859 | Small Molecule | 0.079[2] | - |
| Biphenyl Amidine | Small Molecule | 0.098[4] | - |
| UK-371804 | Small Molecule | - | 0.01[4] |
| BC 11 hydrobromide | Small Molecule | 8.2 | - |
| Amiloride | Small Molecule | - | 7[5] |
Table 2: Comparison of Inhibitor Potency against Thrombin
| Inhibitor | Type | IC50 (µM) | Ki (µM) |
| Benzamidine | Small Molecule | - | 220[6][7] |
| Argatroban | Small Molecule | 1.1[8] | - |
| Melagatran | Small Molecule | - | - |
| Hirudin | Protein | - | - |
| Sulfated DHPs (CDSO3) | Polymer | 0.018[9] | - |
| Compound 3 | Small Molecule | - | 0.00077[10] |
| Compound 22 | Small Molecule | - | 0.33[10] |
Experimental Protocols
The determination of inhibitor potency (IC50/Ki) is typically performed using in vitro enzymatic assays. A generalized protocol for a serine protease inhibition assay using a chromogenic substrate is detailed below.
Serine Protease Inhibition Assay (Chromogenic Substrate Method)
1. Principle:
This assay measures the ability of an inhibitor to block the catalytic activity of a serine protease. The protease cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically. The rate of color development is inversely proportional to the inhibitor's concentration.
2. Materials:
-
Purified serine protease (e.g., human uPA, human thrombin)
-
Chromogenic substrate specific for the protease (e.g., Chromozym U for uPA, S-2238 for thrombin)[11][12]
-
This compound and other test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
3. Procedure:
-
Inhibitor Preparation: Prepare a stock solution of each inhibitor in DMSO. Create a series of dilutions of the stock solution in assay buffer to achieve the desired final concentrations.
-
Assay Setup:
-
Add 20 µL of each inhibitor dilution to the wells of a 96-well microplate.
-
For the control (no inhibitor) wells, add 20 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
For the blank wells, add 40 µL of assay buffer.
-
-
Enzyme Addition: Add 20 µL of the serine protease solution (at a pre-determined optimal concentration) to all wells except the blank wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the chromogenic substrate solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Urokinase-type Plasminogen Activator (uPA) Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: General workflow for determining the IC50 of serine protease inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel allosteric pathway of thrombin inhibition: Exosite II mediated potent inhibition of thrombin by chemo-enzymatic, sulfated dehydropolymers of 4-hydroxycinnamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
Safety Operating Guide
Proper Disposal of 3-Trifluoromethylbenzamidine Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Trifluoromethylbenzamidine hydrochloride, a compound frequently used in pharmaceutical and agrochemical research.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local, state, and federal regulations.
I. Immediate Safety Considerations and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant.[2][3][4] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound for disposal.
Required Personal Protective Equipment:
| PPE Component | Specification |
| Gloves | Chemically resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator should be used if dust is generated.[2] |
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste are the first steps in ensuring safe disposal. This compound is a halogenated organic compound due to the presence of the trifluoromethyl group.
Key Segregation Steps:
-
Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels) in a designated, properly sealed, and compatible hazardous waste container.
-
Halogenated Waste Stream: This container must be part of the halogenated organic waste stream. Do not mix with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.
-
Incompatibilities: Do not mix with strong oxidizing agents, acids, or bases in the same container.[2]
Waste Container Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date accumulation started.
-
The relevant hazard warnings (e.g., "Irritant").
III. Disposal Procedure
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[1] This process utilizes high temperatures to destroy the chemical, minimizing its environmental impact.
Step-by-Step Disposal Protocol:
-
Collection: Carefully transfer the waste chemical into the designated and pre-labeled halogenated waste container. For solid waste, sweep it into the container, avoiding dust generation.[2]
-
Container Sealing: Ensure the container lid is securely fastened to prevent any leaks or spills.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this chemical down the drain or in regular trash.
IV. Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
V. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₈H₇F₃N₂·HCl[1][2] |
| Molecular Weight | 224.61 g/mol [1] |
| Appearance | White solid[1] |
| Purity | ≥ 96% (HPLC)[1] |
VI. Experimental Protocols
This document does not cite specific experimental protocols. The disposal procedures outlined are based on established safety guidelines for handling halogenated organic compounds.
VII. Visual Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Trifluoromethylbenzamidine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Trifluoromethylbenzamidine hydrochloride, including detailed operational and disposal plans.
Key Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 62980-03-4[1] |
| Molecular Formula | C₈H₇F₃N₂·HCl[1] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[2][3] |
| Occupational Exposure Limits | No specific occupational exposure limit values have been established.[4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Ensure a safety shower and eyewash station are readily accessible.[4][5]
-
Before handling, inspect all personal protective equipment (PPE) for integrity.
2. Donning Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety goggles with side-shields or a full-face shield.[2][4]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any tears or punctures before use.[4][6]
-
Body Protection: A lab coat or impervious clothing is required. For tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.[4][7]
-
Respiratory Protection: In cases of poor ventilation or when handling the powder outside of a fume hood, a government-approved respirator (e.g., N95 or higher) is necessary to avoid inhaling dust particles.[5][8]
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Do not breathe in dust or aerosols.[5]
-
When weighing or transferring the solid, do so in a fume hood to minimize the generation of dust.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[3][4]
4. Storage:
-
Recommended storage may be at -20°C under nitrogen and away from moisture for long-term stability.[4]
Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate non-essential personnel from the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., diatomite, universal binders).[4] Sweep the material into a suitable container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect excess this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.
2. Disposal Method:
-
The primary disposal method is through a licensed chemical waste disposal company.
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not allow the product to enter drains or watercourses.[4][5]
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. 3-Trifluoromethyl-benzamidine HCl | CAS 62980-03-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. sams-solutions.com [sams-solutions.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
